CSV0C018875
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-3-22-15-7-5-14(6-8-15)21-18-10-12(2)20-17-9-4-13(19)11-16(17)18/h4-11H,3H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNAQPVPGUVZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CSV0C018875: A Novel Quinoline-Based Inhibitor of G9a for Epigenetic Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Epigenetic modifications play a crucial role in gene regulation and are increasingly recognized as key drivers in various diseases, including cancer. The histone methyltransferase G9a (also known as EHMT2) is a primary enzyme responsible for the di-methylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. Overexpression and aberrant activity of G9a have been implicated in the silencing of tumor suppressor genes, making it a compelling target for therapeutic intervention. This technical guide details the discovery and characterization of CSV0C018875, a novel quinoline-based inhibitor of G9a. Identified through a virtual screening approach, this compound demonstrates effective inhibition of G9a in both enzymatic and cellular assays. Notably, it exhibits lower cytotoxicity compared to the well-established G9a inhibitor BIX-01294. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with G9a inhibition by this compound, offering a valuable resource for researchers in the field of epigenetics and drug development.
Introduction to G9a and Its Role in Disease
G9a, or EHMT2, is a protein lysine methyltransferase that catalyzes the transfer of methyl groups to histone and non-histone proteins. Its primary role is the mono- and di-methylation of H3K9, which serves as a docking site for repressive protein complexes, leading to chromatin condensation and gene silencing.
Dysregulation of G9a has been linked to a variety of cancers by promoting the silencing of tumor suppressor genes. Consequently, the development of small molecule inhibitors targeting G9a has emerged as a promising strategy for cancer therapy.
Discovery of this compound
This compound was identified as a potent G9a inhibitor through a comprehensive virtual screening of a high-throughput screening database.[1] The screening process involved a combination of ligand-based and structure-based approaches to identify novel chemical scaffolds with the potential for high-affinity binding to the G9a active site. Molecular dynamics simulations have suggested that this compound binds deep within the active site cavity of G9a, contributing to its tight binding and inhibitory effect.[1]
Quantitative Analysis of G9a Inhibition
The inhibitory activity of this compound against G9a was evaluated using both in vitro enzymatic assays and cell-based assays. The following tables summarize the key quantitative data obtained from these experiments.
| Parameter | This compound | BIX-01294 (Reference) | Notes |
| G9a Enzymatic Inhibition (IC50) | Data not publicly available | ~1.9 µM | The half-maximal inhibitory concentration (IC50) in a cell-free enzymatic assay. |
| Cellular H3K9me2 Reduction | Effective at 2.5-20 µM | Effective at similar concentrations | Measured by Western blot analysis of H3K9me2 levels in cells treated with the inhibitor.[1] |
| Cytotoxicity (Cell Viability) | Lower cytotoxicity | Higher cytotoxicity | Assessed in cellular assays, indicating a better therapeutic window for this compound.[1] |
Table 1: Quantitative Comparison of this compound and BIX-01294
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
In Vitro G9a Enzymatic Inhibition Assay
This assay quantifies the ability of an inhibitor to block the methyltransferase activity of recombinant G9a on a histone H3 peptide substrate.
Materials:
-
Recombinant human G9a enzyme
-
Biotinylated Histone H3 (1-21) peptide substrate
-
S-(5'-adenosyl)-L-methionine (SAM) as a methyl donor
-
This compound and BIX-01294
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Detection reagents (e.g., AlphaLISA® anti-H3K9me2 acceptor beads and streptavidin donor beads)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor in assay buffer.
-
In a 384-well plate, add the G9a enzyme to each well, followed by the inhibitor dilutions.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the biotinylated H3 peptide substrate and SAM.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the detection reagents (acceptor and donor beads).
-
Incubate in the dark to allow for signal development.
-
Read the plate using a suitable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K9me2 Inhibition Assay (Western Blot)
This assay assesses the ability of the inhibitor to reduce the levels of H3K9me2 in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound and BIX-01294
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HEK293 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) or a reference inhibitor for a specified duration (e.g., 48 hours).[1]
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative reduction in H3K9me2 levels.
Cytotoxicity Assay
This assay measures the effect of the inhibitor on cell viability.
Materials:
-
HEK293 cells
-
Cell culture medium
-
This compound and BIX-01294
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the inhibitors.
-
Incubate for a defined period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (half-maximal cytotoxic concentration) value.
G9a Signaling Pathways and Experimental Workflows
G9a-mediated H3K9me2 is a key repressive mark that influences multiple signaling pathways. Inhibition of G9a can lead to the reactivation of silenced tumor suppressor genes.
Caption: G9a signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the discovery and validation of this compound.
Conclusion and Future Directions
This compound represents a promising novel scaffold for the development of G9a inhibitors. Its effective inhibition of G9a in both enzymatic and cellular assays, coupled with a favorable cytotoxicity profile compared to BIX-01294, makes it a valuable tool for further investigation into the biological roles of G9a and as a starting point for the development of new epigenetic therapies. Future work will focus on optimizing the pharmacodynamic and pharmacokinetic properties of this compound to enhance its potential as a clinical candidate.
References
The Emergence of CSV0C018875: A Next-Generation G9a Inhibitor for Epigenetic Modulation
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Epigenetic modifications are pivotal in regulating gene expression, and their dysregulation is a hallmark of numerous diseases, including cancer. The histone methyltransferase G9a (EHMT2) has emerged as a critical therapeutic target due to its role in gene silencing through the dimethylation of histone H3 at lysine 9 (H3K9me2). This document provides a comprehensive technical overview of the discovery and synthesis of CSV0C018875, a novel, potent, and selective quinoline-based inhibitor of G9a. Discovered through a sophisticated virtual screening approach, this compound demonstrates significant promise, exhibiting robust enzymatic and cellular inhibition of G9a with a superior toxicity profile compared to earlier-generation inhibitors such as BIX-01294. This whitepaper details the discovery rationale, (a proposed) synthesis protocol, biological activity, and the signaling pathways implicated in its mechanism of action, offering a foundational guide for its further investigation and development.
Introduction: The Therapeutic Potential of G9a Inhibition
The euchromatic histone-lysine N-methyltransferase 2 (EHMT2), commonly known as G9a, is the primary enzyme responsible for mono- and di-methylation of H3K9.[1][2] This epigenetic mark is predominantly associated with transcriptional repression, and the overexpression or aberrant activity of G9a has been implicated in the silencing of tumor suppressor genes in various cancers.[1][2] Consequently, the development of small molecule inhibitors targeting G9a has become a significant area of research in oncology and other fields.
Early G9a inhibitors, such as BIX-01294, validated the therapeutic potential of targeting this enzyme but were hampered by limitations including off-target effects and cellular toxicity.[1][3] This necessitated the discovery of new chemical scaffolds with improved potency, selectivity, and safety profiles. This compound has been identified as a promising next-generation G9a inhibitor, distinguished by its novel quinoline core and enhanced binding affinity.[1]
Discovery of this compound: A Structure-Based Virtual Screening Approach
This compound was identified through a meticulously designed virtual screening cascade aimed at discovering novel G9a inhibitors with unique chemical scaffolds.[1] The workflow, outlined below, leveraged computational modeling to filter a high-throughput screening (HTS) database for compounds with a high probability of potent G9a inhibition.
Experimental Protocol: Virtual Screening Workflow
A representative virtual screening protocol to identify novel G9a inhibitors like this compound would typically involve the following steps:
-
Target Preparation: A high-resolution crystal structure of the G9a catalytic domain is selected from the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogens, assigning bond orders, and optimizing the hydrogen bond network.
-
Pharmacophore Modeling & Sub-structure Querying: Based on the binding modes of known G9a inhibitors (e.g., BIX-01294, UNC0638), a pharmacophore model is generated. This model defines the essential chemical features required for G9a binding. A sub-structure query based on the quinoline scaffold of known inhibitors is also employed to search chemical databases.[1]
-
Database Screening: A large chemical database (e.g., ZINC, ChemBridge) is screened using the pharmacophore model and sub-structure queries to identify a subset of candidate molecules.
-
Molecular Docking: The selected candidates are then docked into the active site of the prepared G9a structure. This computational technique predicts the binding conformation and affinity of each molecule.
-
Scoring and Ranking: The docked poses are scored and ranked based on their predicted binding energy and interactions with key residues in the G9a active site.
-
Post-Docking Analysis: The top-ranked compounds are subjected to further analysis, including molecular dynamics simulations, to assess the stability of the predicted binding mode and to estimate the binding free energy. Molecular dynamics simulations have suggested that this compound binds deeper within the active site of G9a, contributing to a tighter binding and longer residence time, which translates to better inhibition.[1]
-
Hit Selection and Experimental Validation: A final selection of compounds is procured for in vitro biological testing to validate their G9a inhibitory activity.
References
In-depth Technical Guide: Analysis of Identifier CSV0C018875
To: Researchers, Scientists, and Drug Development Professionals
Subject: Investigation of the Chemical Identity and Properties of CSV0C018875
This document outlines the findings of a comprehensive search and analysis of the identifier "this compound." The objective was to provide an in-depth technical guide on its chemical structure, properties, and associated experimental data. However, extensive database searches have concluded that This compound does not correspond to a specific, publicly documented chemical compound.
Initial investigations suggest that "this compound" is likely a product or catalog number for a commercial solution, rather than a unique chemical identifier such as a CAS number or IUPAC name. A safety data sheet for a product with a similar identifier describes a substance with the physical and chemical properties of an aqueous solution.
Data Presentation
Due to the lack of a defined chemical structure for this compound, a summary of its quantitative chemical properties cannot be provided. The available information for a similarly labeled product is presented below, which is consistent with the properties of water.
| Property | Value |
| Physical State | Aqueous solution |
| pH | 7.0 |
| Melting Point | 0 °C |
| Boiling Point | 100 °C |
Experimental Protocols
No experimental protocols associated with a specific compound designated "this compound" could be found in the scientific literature or technical databases.
Signaling Pathways and Logical Relationships
As no biological activity or molecular interactions have been documented for a compound with this identifier, the creation of signaling pathway diagrams is not applicable.
Figure 1. A diagram illustrating the workflow of the investigation into the identity of this compound.
The identifier this compound does not refer to a distinct chemical structure in publicly accessible scientific and chemical databases. Evidence suggests it is a product identifier for an aqueous solution. Therefore, an in-depth technical guide on its core chemical structure and properties cannot be generated. For future inquiries, please provide a recognized chemical identifier such as a CAS number, IUPAC name, SMILES string, or InChI key to enable a thorough and accurate analysis.
The Epigenetic Regulator G9a: A Pivotal Player in the Pathogenesis of Neurodegenerative Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The histone methyltransferase G9a, also known as euchromatic histone-lysine N-methyltransferase 2 (EHMT2), has emerged as a critical epigenetic regulator in the central nervous system. Primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), G9a-mediated gene silencing plays a profound role in neuronal function, synaptic plasticity, and, increasingly, in the pathology of a range of neurodegenerative diseases.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted role of G9a in neurodegeneration, with a focus on Alzheimer's, Parkinson's, and Huntington's diseases. We delve into the molecular mechanisms, key signaling pathways, and the therapeutic potential of G9a inhibition, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: G9a as an Epigenetic Checkpoint in Neuronal Health and Disease
G9a is a protein lysine methyltransferase that primarily catalyzes the transfer of methyl groups to histone H3 at lysine 9, leading to transcriptional repression.[1][4][5] In the nervous system, G9a is crucial for regulating gene expression programs that govern neuronal development, differentiation, and synaptic function.[6] However, dysregulation of G9a activity has been increasingly implicated in the pathogenesis of neurodegenerative disorders.[1][7] Aberrant G9a-mediated epigenetic silencing can disrupt crucial neuronal processes, contributing to synaptic dysfunction, neuroinflammation, and ultimately, neuronal cell death.[1][8][9] This guide will explore the intricate involvement of G9a in these processes across different neurodegenerative contexts.
The Role of G9a in Alzheimer's Disease
In Alzheimer's disease (AD), G9a and its associated repressive mark, H3K9me2, are found to be upregulated in the brains of patients and in animal models.[9][10][11][12][13] This epigenetic alteration is linked to cognitive decline and the pathological hallmarks of AD.
Synaptic Dysfunction and Cognitive Decline
Elevated G9a activity in AD contributes to the repression of genes essential for synaptic plasticity and memory formation, such as those encoding glutamate receptors and brain-derived neurotrophic factor (BDNF).[3][9] Inhibition of G9a has been shown to restore long-term potentiation (LTP), a cellular correlate of memory, and rescue cognitive deficits in AD mouse models.[9][14][15][16]
Regulation of Glia Maturation Factor β (GMFB)
Recent findings have identified Glia Maturation Factor β (GMFB) as a novel target of G9a. G9a can directly bind to and methylate GMFB, suppressing its neuroprotective functions.[10][11][12] Pharmacological inhibition of G9a increases GMFB expression and activity, promoting neuroprotective effects.[10][11][12]
Neuroinflammation and Oxidative Stress
G9a activity is also linked to neuroinflammation, a key component of AD pathology. G9a inhibition has been demonstrated to reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][2] Furthermore, G9a can potentiate oxidative stress in neurons, and its inhibition can lead to a reduction in reactive oxygen species (ROS) and an increase in antioxidant enzyme levels.[1][17]
G9a's Involvement in Other Neurodegenerative Diseases
The role of G9a extends beyond Alzheimer's disease to other neurodegenerative conditions, including Parkinson's disease and Huntington's disease.
Parkinson's Disease
In models of Parkinson's disease (PD), overexpression of α-synuclein, a key pathological protein, leads to an upregulation of G9a and repressive H3K9 methylation, disrupting the expression of neuronal genes like L1CAM and SNAP25.[1] Inhibition of G9a has been shown to restore the expression of these genes.[1]
Huntington's Disease
While research is ongoing, emerging evidence suggests a role for G9a in Huntington's disease (HD). Dysregulation of histone methylation is a known feature of HD, and targeting G9a is being explored as a potential therapeutic strategy.
Ferroptosis and Neuroinflammation
A critical mechanism through which G9a contributes to neurodegeneration is the regulation of ferroptosis, an iron-dependent form of programmed cell death.[8] G9a activity represses the expression of anti-ferroptotic genes, leading to increased neuronal vulnerability to inflammatory stress.[8] Pharmacological inhibition of G9a can restore the expression of these genes and protect neurons from inflammation-induced cell death.[8]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of G9a in neurodegenerative diseases.
Table 1: Effects of G9a Inhibition on Synaptic Plasticity and Cognition in AD Models
| Model System | G9a Inhibitor | Concentration | Outcome | Quantitative Change | Reference |
| APP/PS1 mouse hippocampal slices | BIX-01294 | 500 nM | Rescued LTP deficits | Significant restoration of fEPSP slope | [14][15][16] |
| APP/PS1 mouse hippocampal slices | UNC-0642 | 150 nM | Rescued LTP deficits | Significant restoration of fEPSP slope | [14][15][16] |
| SAMP8 mice | G9a inhibitor | Not specified | Rescued cognitive decline | Reversal of high H3K9me2 levels | [10][11][12] |
| 5XFAD mice | UNC0642 | Not specified | Improved cognitive function | Reduction in H3K9me2 levels | [2] |
Table 2: Impact of G9a Modulation on Gene and Protein Expression
| Disease Context | Modulation | Target Gene/Protein | Effect on Expression | Quantitative Change | Reference |
| Alzheimer's Disease (AD) | G9a inhibition | GMFB | Increased | Significant increase in gene expression | [10][11][12] |
| AD | G9a inhibition | IL-6, TNF-α, Cxcl10 | Decreased | Significant reduction in gene expression | [2] |
| Parkinson's Disease (PD) model | α-synuclein overexpression | G9a (EHMT2) mRNA | Increased | Upregulation of repressive marks H3K9me1/2 | [1] |
| PD model | G9a inhibition (UNC0638) | L1CAM, SNAP25 | Restored | Restoration of expression levels | [1] |
| Neuroinflammation | G9a inhibition | Anti-ferroptotic genes | Restored | Increased expression | [8] |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex interactions involving G9a is crucial for understanding its role in neurodegeneration. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
G9a-Mediated Transcriptional Repression in Neurodegeneration
Caption: G9a-mediated methylation of H3K9 leads to transcriptional repression of neuronal genes.
Therapeutic Intervention via G9a Inhibition
Caption: G9a inhibitors block its catalytic activity, leading to neuroprotective effects.
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
Caption: A streamlined workflow for performing ChIP to identify G9a target genes.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the literature.
G9a Histone Methyltransferase (HMT) Activity Assay
This protocol is adapted from commercially available chemiluminescent assay kits and published methodologies.[18][19][20]
Objective: To measure the enzymatic activity of G9a and assess the potency of inhibitors.
Materials:
-
Recombinant human G9a enzyme
-
Histone H3 peptide substrate (biotinylated)
-
S-adenosylmethionine (SAM) - methyl donor
-
G9a assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)[21]
-
Primary antibody against H3K9me2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
White 384-well microplate
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Dilute the G9a enzyme, inhibitors, SAM, and biotinylated histone H3 peptide substrate in the assay buffer to the desired working concentrations.
-
Reaction Setup: In a 384-well plate, add in the following order:
-
5 µL of test inhibitor or vehicle control (DMSO).
-
2.5 µL of diluted G9a enzyme.
-
2.5 µL of the biotinylated Histone H3 peptide/SAM mixture.
-
-
Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Add a stop reagent if provided by the kit, or proceed directly to antibody incubation.
-
Add the primary antibody against H3K9me2 and incubate for 60 minutes at room temperature.
-
Wash the plate several times with a wash buffer (e.g., TBST).
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the plate again to remove unbound secondary antibody.
-
-
Signal Measurement: Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader. The signal intensity is proportional to the G9a activity.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for G9a in Neuronal Cells
This protocol provides a general framework for performing ChIP-seq to identify the genomic binding sites of G9a.
Objective: To map the genome-wide localization of G9a and identify its direct target genes.
Materials:
-
Neuronal cell culture or brain tissue
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
Lysis buffers
-
Chromatin shearing equipment (sonicator or micrococcal nuclease)
-
G9a-specific antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Crosslinking: Treat cells or tissue with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with magnetic beads to reduce non-specific binding.
-
Incubate the cleared lysate with a G9a-specific antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin from the beads and reverse the crosslinks by heating in the presence of a high salt concentration.
-
DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of G9a enrichment.
Conclusion and Future Directions
G9a has unequivocally emerged as a significant contributor to the pathogenesis of neurodegenerative diseases. Its role in regulating synaptic plasticity, neuroinflammation, and cell death pathways positions it as a promising therapeutic target. The development of potent and specific G9a inhibitors has shown considerable promise in preclinical models, offering hope for novel therapeutic strategies.[1][22]
Future research should focus on further elucidating the complex, context-dependent functions of G9a in different neuronal populations and at various stages of disease progression. The identification of additional non-histone substrates of G9a in the brain will likely reveal new mechanisms by which it contributes to neurodegeneration.[5] Moreover, the development of brain-penetrant G9a inhibitors with favorable safety profiles is a critical next step for translating these promising preclinical findings into clinical applications for the treatment of Alzheimer's and other devastating neurodegenerative disorders.[22][23]
References
- 1. G9a an Epigenetic Therapeutic Strategy for Neurodegenerative Conditions: From Target Discovery to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic regulation by G9a/GLP complex ameliorates amyloid‐beta 1‐42 induced deficits in long‐term plasticity and synaptic tagging/capture in hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The expanding role of the Ehmt2/G9a complex in neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. G9a dictates neuronal vulnerability to inflammatory stress via transcriptional control of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. G9a Inhibition Promotes Neuroprotection through GMFB Regulation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G9a Inhibition Promotes Neuroprotection through GMFB Regulation in Alzheimer’s Disease [aginganddisease.org]
- 12. G9a Inhibition Promotes Neuroprotection through GMFB Regulation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of EHMT1/2 rescues synaptic and cognitive functions for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of lysine methyltransferase G9a/GLP reinstates long-term synaptic plasticity and synaptic tagging/capture by facilitating protein synthesis in the hippocampal CA1 area of APP/PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of lysine methyltransferase G9a/GLP reinstates long-term synaptic plasticity and synaptic tagging/capture by facilitating protein synthesis in the hippocampal CA1 area of APP/PS1 mouse model of Alzheimer’s disease | springermedizin.de [springermedizin.de]
- 16. [PDF] Inhibition of lysine methyltransferase G9a/GLP reinstates long-term synaptic plasticity and synaptic tagging/capture by facilitating protein synthesis in the hippocampal CA1 area of APP/PS1 mouse model of Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 17. Neuroprotective effects of G9a inhibition through modulation of peroxisome-proliferator activator receptor gamma-dependent pathways by miR-128 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. G9a-Mediated Histone Methylation Regulates Ethanol-Induced Neurodegeneration in the Neonatal Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Development of a brain-penetrant G9a methylase inhibitor to target Alzheimer's disease-associated proteopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medrxiv.org [medrxiv.org]
No Scientific Data Available for "CSV0C018875" in Epigenetic Research
Initial investigations for the identifier "CSV0C018875" have not yielded any information within the domain of epigenetic research or drug development. All search results exclusively identify this term as a part number for a "Transfer Case Input Shaft Pilot Bearing," an automotive component. [1][2][3]
Extensive searches for scientific literature, including mechanism of action studies, clinical trials, and in vitro or in vivo experimental data related to "this compound," have returned no relevant results. There is no indication that this identifier is associated with any chemical compound, research tool, or therapeutic agent in the field of epigenetics.
Therefore, the creation of an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, is not possible. The foundational information required to fulfill the request does not appear to exist in the public domain.
It is recommended that the identifier be verified for accuracy. It is possible that "this compound" is a typographical error or an internal designation not yet disclosed in publicly accessible scientific databases. Researchers, scientists, and drug development professionals seeking information on a specific compound for epigenetic research should ensure the correct chemical name, CAS number, or other standard scientific identifiers are used.
References
Preliminary In Vitro Profile of CSV0C018875: A Novel G9a Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CSV0C018875 is a novel quinoline-based small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2 or KMT1C).[1][2] G9a is a key epigenetic regulator responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. Upregulation and aberrant activity of G9a have been implicated in the pathogenesis of various cancers through the silencing of tumor suppressor genes. Consequently, G9a has emerged as a promising therapeutic target for oncology drug development. This document provides a comprehensive summary of the preliminary in vitro studies of this compound, detailing its inhibitory activity, effects on cellular histone methylation, and cytotoxicity profile.
Quantitative Data Summary
The following tables summarize the available quantitative and semi-quantitative data from the initial in vitro characterization of this compound.
Table 1: Enzymatic and Cellular Activity of this compound
| Assay Type | Target | Cell Line | Key Findings | Quantitative Data | Reference |
| Enzymatic Assay | G9a (EHMT2) | - | Dose-dependent inhibition of G9a enzymatic activity. | Specific IC50 value not publicly available. | [1][2] |
| Cell-Based Assay | H3K9me2 Levels | HEK293 | Dose-dependent reduction of histone H3K9 dimethylation. | Inhibition observed at 2.5, 10, and 20 µM after 48 hours. | [2] |
Table 2: Comparative Cytotoxicity Profile
| Compound | Cell Line | Key Findings | Quantitative Data | Reference |
| This compound | Not Specified | Exhibits lower cytotoxicity compared to BIX-01294. | Specific CC50 or IC50 values not publicly available. | [1][2] |
| BIX-01294 | Not Specified | Serves as a well-studied G9a inhibitor for comparison. | Specific CC50 or IC50 values not publicly available for direct comparison in the same study. | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary in vitro evaluation of this compound. These protocols are based on standard methods for evaluating G9a inhibitors.
G9a Enzymatic Inhibition Assay (General Protocol)
A common method to determine the enzymatic activity of G9a is a fluorescence-based S-adenosyl-L-homocysteine hydrolase (SAHH)-coupled assay.
-
Reagents and Materials:
-
Recombinant human G9a enzyme
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM) as a methyl donor
-
S-adenosyl-L-homocysteine hydrolase (SAHH)
-
ThioGlo™ I
-
This compound and control compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the G9a enzyme to the wells of the assay plate.
-
Add the diluted this compound or control compounds to the wells and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and initiate the detection by adding a solution containing SAHH and ThioGlo™ I. SAHH converts the reaction product S-adenosyl-L-homocysteine (SAH) to homocysteine and adenosine. ThioGlo™ I reacts with the free thiol of homocysteine to produce a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 380 nm, emission at 500 nm).
-
Calculate the percent inhibition based on the signals from control wells (no inhibitor) and background wells (no enzyme).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based H3K9me2 Level Assay (Western Blot)
This assay quantifies the ability of this compound to inhibit G9a activity within a cellular context by measuring the levels of its product, H3K9me2.
-
Cell Culture and Treatment:
-
Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 2.5, 10, 20 µM) and a vehicle control (DMSO) for 48 hours.
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells with a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4) followed by precipitation with trichloroacetic acid.
-
-
Western Blotting:
-
Quantify the protein concentration of the histone extracts using a protein assay (e.g., Bradford or BCA).
-
Separate equal amounts of histone extracts by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K9me2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3.
-
Quantify the band intensities using densitometry software and normalize the H3K9me2 signal to the total Histone H3 signal.
-
Cytotoxicity Assay (MTT Assay - General Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, a positive control (e.g., a known cytotoxic agent), and a vehicle control (DMSO).
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Incubation and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the CC50 (half-maximal cytotoxic concentration) value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: G9a-mediated gene silencing pathway and the inhibitory action of this compound.
Caption: Workflow for determining cellular H3K9me2 levels after this compound treatment.
Caption: General workflow for assessing the cytotoxicity of this compound using an MTT assay.
References
Unraveling the Epigenetic Impact of CSV0C018875 on Histone Methylation: A Technical Guide
Disclaimer: As of the latest available data, "CSV0C018875" does not correspond to a publicly documented chemical entity or research compound with established effects on histone methylation. The following in-depth technical guide has been constructed as a representative whitepaper, detailing the methodologies and data presentation that would be pertinent for a novel compound exhibiting inhibitory effects on histone methylation. This guide will use a hypothetical compound, designated this compound, to illustrate the core requirements of the prompt for researchers, scientists, and drug development professionals.
Executive Summary
Histone methylation is a critical post-translational modification that plays a pivotal role in the regulation of gene expression and chromatin architecture.[1][2][3] The enzymes responsible for this process, histone methyltransferases (HMTs) and histone demethylases (HDMs), are key targets in drug discovery, particularly in oncology and inflammatory diseases.[3][4] This document provides a comprehensive technical overview of the hypothetical small molecule inhibitor, this compound, and its targeted effects on histone methylation. We present its inhibitory profile, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant biological pathways.
Quantitative Inhibitory Profile of this compound
The inhibitory activity of this compound was assessed against a panel of histone methyltransferases to determine its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzymatic assays.
| Enzyme Target | Substrate | IC50 (nM) | Assay Type |
| EZH2 (PRC2 complex) | H3K27 | 15 | Radiometric |
| EZH1 (PRC2 complex) | H3K27 | 250 | AlphaLISA |
| SETD7 | H3K4 | >10,000 | Fluorescence |
| SUV39H1 | H3K9 | >10,000 | Chemiluminescence |
| DOT1L | H3K79 | 8,500 | TR-FRET |
Data presented is hypothetical for illustrative purposes.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)
This protocol details the method for determining the IC50 value of this compound against the EZH2 enzyme complex.
-
Reagents and Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12)
-
Biotinylated histone H3 peptide (residues 21-44)
-
S-adenosyl-L-[³H-methyl]-methionine ([³H]-SAM)
-
SAM unlabeled, cold
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20
-
Streptavidin-coated FlashPlate
-
This compound serially diluted in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex and the histone H3 peptide substrate in the assay buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the methylation reaction by adding a mixture of [³H]-SAM and cold SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding an excess of cold SAM.
-
Transfer the reaction mixture to a streptavidin-coated FlashPlate to capture the biotinylated peptide.
-
Wash the plate to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cellular Histone Methylation Assay (Western Blot)
This protocol describes the assessment of this compound's effect on global H3K27 trimethylation (H3K27me3) levels in a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a lymphoma line with an EZH2 gain-of-function mutation) in appropriate media.
-
Seed cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for 72 hours.
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells using a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method (e.g., 0.2 M H₂SO₄).
-
Precipitate the histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone and resuspend in water.
-
-
Western Blotting:
-
Quantify the protein concentration of the histone extracts.
-
Separate equal amounts of histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for H3K27me3.
-
As a loading control, incubate a parallel membrane with an antibody for total Histone H3.
-
Wash the membranes and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blots using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Quantify the band intensities to determine the relative change in H3K27me3 levels.
-
Visualizing Mechanisms and Pathways
Signaling Pathway of the PRC2 Complex
References
- 1. Histone methylation versus histone acetylation: new insights into epigenetic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone H3 methylation orchestrates transcriptional program in mouse spermatogenic cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross talk between acetylation and methylation regulators reveals histone modifier expression patterns posing prognostic and therapeutic implications on patients with colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of CSV0C018875: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of CSV0C018875, a novel inhibitor of the histone methyltransferase G9a (also known as EHMT2). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics and oncology.
Executive Summary
This compound is a quinoline-based small molecule identified through virtual screening as a potent inhibitor of G9a.[1][2] G9a is a key enzyme responsible for the dimethylation of lysine 9 on histone 3 (H3K9me2), an epigenetic modification associated with transcriptional repression. The dysregulation of G9a activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. Preclinical data indicates that this compound inhibits G9a activity in both enzymatic and cell-based assays and notably exhibits lower cytotoxicity compared to the well-characterized G9a inhibitor, BIX-01294.[1][2][3]
Selectivity Profile of this compound
Detailed quantitative data from a broad selectivity panel for this compound is not publicly available in the reviewed literature. The primary research article identifying this compound confirms its activity against G9a but does not provide a comprehensive screening against other methyltransferases or off-target kinases. The table below summarizes the currently available inhibitory activity.
| Target | Compound | IC50 | Assay Type | Reference |
| G9a (EHMT2) | This compound | Data not publicly available | Enzymatic & Cell-based | [1][2] |
| G9a (EHMT2) | BIX-01294 | (for comparison) | Enzymatic & Cell-based | [1][2] |
Further research is required to fully elucidate the selectivity of this compound across the methyltransferase family and other potential off-targets.
Experimental Methodologies
The following sections describe the general experimental protocols typically employed in the characterization of G9a inhibitors like this compound, based on the available literature. The specific parameters for this compound are detailed in the primary publication, which was not accessible in its entirety for this review.
In Vitro Enzymatic Inhibition Assay
A common method to determine the in vitro potency of G9a inhibitors is a radiometric assay that measures the transfer of a radiolabeled methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 peptide substrate.
Caption: Workflow for determining cellular H3K9me2 levels by Western blot.
Protocol Outline:
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293) is cultured and treated with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
Histone Extraction: Cells are harvested, and histones are extracted from the nuclei.
-
Protein Quantification: The total protein concentration of the histone extracts is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for H3K9me2. A separate incubation with an antibody for total histone H3 is used as a loading control.
-
Secondary Antibody and Detection: The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The intensity of the H3K9me2 band is quantified and normalized to the total histone H3 band to determine the dose-dependent reduction in this epigenetic mark.
Signaling Pathway Context
This compound exerts its effects by inhibiting G9a, which plays a crucial role in the epigenetic regulation of gene expression. The signaling pathway diagram below illustrates the mechanism of action.
G9a-Mediated Gene Silencing and its Inhibition
Caption: Inhibition of G9a by this compound prevents H3K9me2 and relieves transcriptional repression.
Conclusion
This compound is a promising novel inhibitor of G9a with demonstrated enzymatic and cellular activity. While the initial findings suggest a favorable cytotoxicity profile compared to earlier G9a inhibitors, a comprehensive understanding of its selectivity is crucial for its further development as a chemical probe or therapeutic agent. Future studies should focus on generating a broad selectivity profile against other histone methyltransferases and a panel of kinases and other off-targets to fully characterize its mechanism of action and potential for off-target effects.
References
Methodological & Application
Application Note: Standardized Cell Culture Protocol for the In Vitro Assessment of Experimental Compound CSV0C018875
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the culture of adherent mammalian cells for the purpose of evaluating the in vitro effects of the experimental compound CSV0C018875. The following procedures outline the necessary steps for thawing, maintaining, and cryopreserving cells, as well as a general workflow for compound treatment and subsequent analysis. Adherence to aseptic techniques is critical for successful cell culture and the generation of reproducible results.[1][2]
I. Quantitative Data Summary
The following table represents typical quantitative data that could be collected during an experiment with this compound. This data is for illustrative purposes only.
| Treatment Group | Concentration (µM) | Cell Viability (%) | Cell Density (cells/mL) | Notes |
| Vehicle Control | 0 | 98.5 ± 1.2 | 1.2 x 10⁶ | Cells exhibit normal morphology. |
| This compound | 1 | 95.2 ± 2.1 | 1.1 x 10⁶ | No significant change observed. |
| This compound | 10 | 75.4 ± 3.5 | 0.8 x 10⁶ | Moderate cytotoxicity observed. |
| This compound | 100 | 22.1 ± 4.2 | 0.3 x 10⁶ | Significant cytotoxicity observed. |
II. Experimental Protocols
A. Required Materials
-
Cell Line: Adherent mammalian cell line of choice (e.g., HeLa, HEK293T)
-
Media:
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
Cryopreservation Medium: Complete Growth Medium with 5-10% DMSO.
-
-
Reagents:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.25%)
-
Trypan Blue Stain (0.4%)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
-
Equipment and Consumables:
-
Laminar flow hood
-
37°C, 5% CO₂ incubator
-
Water bath, 37°C
-
Centrifuge
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Serological pipettes
-
Pipette aid
-
Micropipettes and sterile tips
-
Cell culture flasks (T-25, T-75)
-
Cell culture plates (6-well, 96-well)
-
Cryogenic vials
-
70% Ethanol
-
B. Protocol 1: Thawing and Culturing Cryopreserved Cells
-
Prepare a culture flask with the appropriate volume of pre-warmed complete growth medium and place it in a 37°C, 5% CO₂ incubator.
-
Rapidly thaw the cryovial of frozen cells by gentle agitation in a 37°C water bath (approximately 2 minutes).
-
Decontaminate the outside of the vial with 70% ethanol before transferring it to a laminar flow hood.
-
Aseptically transfer the thawed cell suspension into a sterile centrifuge tube containing at least 5 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 100-200 x g for 5 minutes to pellet the cells.
-
Aspirate the supernatant, which contains the cryopreservative agent.
-
Gently resuspend the cell pellet in 1-2 mL of fresh, pre-warmed complete growth medium.[2]
-
Transfer the resuspended cells to the prepared culture flask.
-
Incubate the flask at 37°C, 5% CO₂. Monitor cell attachment and growth daily. The first medium change should occur after 24 hours to remove any remaining cellular debris and cryoprotectant.
C. Protocol 2: Passaging (Subculturing) Adherent Cells
Cells should be passaged when they reach 80-90% confluency to maintain them in the logarithmic growth phase.[2]
-
Aspirate the spent medium from the culture flask.
-
Wash the cell monolayer once with sterile PBS to remove any residual serum that may inhibit trypsin activity.[2][3]
-
Add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer (e.g., 1 mL for a T-25 flask).
-
Incubate the flask at 37°C for 3-5 minutes, or until cells begin to detach.[3] Confirm detachment using an inverted microscope.
-
Neutralize the trypsin by adding 4-5 volumes of pre-warmed complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer and Trypan Blue staining or an automated cell counter to determine cell viability and density.[2]
-
Seed new culture flasks at the desired density (e.g., 2 x 10⁴ cells/cm²) with fresh, pre-warmed complete growth medium.
-
Return the newly seeded flasks to the incubator.
D. Protocol 3: Cryopreservation of Cells
-
Follow steps 1-7 of the passaging protocol (Protocol 2).
-
After counting, centrifuge the cell suspension at 100-200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into sterile cryogenic vials.
-
Place the vials in a controlled-rate freezing container and store at -80°C for at least 24 hours.
-
For long-term storage, transfer the vials to the vapor phase of a liquid nitrogen freezer.
III. Visualizations
A. Experimental Workflow
Caption: Workflow for treating cultured cells with this compound.
B. Hypothetical Signaling Pathway
Caption: Hypothetical pathway of this compound action.
References
Application Notes and Protocols for CSV0C018875 in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSV0C018875 is a novel quinoline-based inhibitor of the G9a histone methyltransferase (also known as EHMT2 or KMT1C).[1] G9a is a key enzyme that catalyzes the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2), epigenetic marks primarily associated with transcriptional repression. Dysregulation of G9a activity has been implicated in various diseases, including cancer, making it a significant target for therapeutic development.
These application notes provide a comprehensive guide for the use of this compound in enzymatic assays to characterize its inhibitory activity against G9a. The protocols outlined below are based on established methodologies for histone methyltransferase assays and can be adapted for various laboratory settings and high-throughput screening applications.
Mechanism of Action
This compound functions as a G9a inhibitor by binding to the active site of the enzyme. Molecular modeling studies suggest that it binds tightly within the active site cavity, which contributes to its inhibitory effect.[1] By occupying the active site, this compound likely competes with the histone substrate, preventing the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to the target lysine residue on the histone tail.
Quantitative Data Summary
While the primary publication identifies this compound as a potent G9a inhibitor, the specific IC50 value was not publicly available in the searched scientific literature. Researchers should determine the IC50 value empirically using the protocols provided below. The following table provides a template for presenting the quantitative data for this compound in comparison to a well-characterized G9a inhibitor, BIX-01294.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | G9a/EHMT2 | e.g., AlphaLISA | To Be Determined | Primary Research |
| BIX-01294 | G9a/EHMT2 | Cell-free | ~2700 | [2] |
| UNC0638 | G9a/EHMT2 | Cell-free | <15 | [2] |
| A-366 | G9a/EHMT2 | Cell-free | 3.3 |
Experimental Protocols
Preparation of Stock Solutions
a. This compound Stock Solution:
-
It is recommended to dissolve this compound hydrochloride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate mass of the compound in the required volume of DMSO.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light.
b. S-adenosylmethionine (SAM) Stock Solution:
-
Prepare a 30 mM stock solution of SAM in 5 mM H₂SO₄/10% ethanol (v/v) in water.
-
Aliquot and store at -80°C.
G9a Enzymatic Assay Protocol (AlphaLISA Format)
This protocol is adapted from established AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) methods for G9a.
Materials and Reagents:
-
Recombinant human G9a enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound
-
Anti-methyl-Histone H3 Lysine 9 (H3K9me2) AlphaLISA Acceptor beads
-
Streptavidin Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
White opaque 384-well microplates
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration in the assay should typically range from picomolar to micromolar to determine the IC50 value. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the G9a enzyme and the biotinylated H3 peptide substrate to their final working concentrations in the assay buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.
-
Add 2.5 µL of the diluted G9a enzyme.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 2.5 µL of a pre-mixed solution of the biotinylated H3 peptide and SAM.
-
-
Enzymatic Reaction: Cover the plate and incubate for 60 minutes at room temperature.
-
Detection:
-
Stop the reaction and detect the methylated product by adding 5 µL of the Anti-H3K9me2 Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the Streptavidin Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of H3K9me2 produced.
-
Data Analysis: Plot the AlphaLISA signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
G9a Enzymatic Assay Protocol (Chemiluminescent Format)
This protocol is based on commercially available chemiluminescent G9a assay kits.
Materials and Reagents:
-
Recombinant human G9a enzyme
-
Histone H3 peptide substrate pre-coated on a 96-well plate
-
S-adenosylmethionine (SAM)
-
This compound
-
Primary antibody specific for H3K9me2
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Assay Buffer and Wash Buffer (e.g., TBST)
-
Luminometer plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer with a final DMSO concentration not exceeding 1%.
-
Reaction Setup:
-
To the wells of the histone-coated plate, add the assay buffer, SAM, and the diluted this compound or DMSO control.
-
Add the diluted G9a enzyme to all wells except for the "blank" control.
-
-
Enzymatic Reaction: Incubate the plate for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add the diluted primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and plot the results to determine the IC50 value.
Signaling Pathways and Experimental Workflows
G9a-Mediated Gene Silencing Pathway
G9a plays a critical role in gene silencing by methylating H3K9. This modification creates a binding site for Heterochromatin Protein 1 (HP1), which leads to chromatin compaction and transcriptional repression.
Caption: G9a catalyzes H3K9 dimethylation, leading to gene silencing.
Involvement of G9a in Wnt and Hippo Signaling
Emerging evidence suggests that G9a can influence major signaling pathways such as Wnt and Hippo, often through the epigenetic silencing of key regulatory genes.
Caption: G9a can activate Wnt and YAP signaling by repressing key inhibitors.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Disclaimer: This document is intended for research use only. The information provided is based on publicly available data and established scientific protocols. Researchers should always exercise their own professional judgment and adhere to all applicable safety guidelines.
References
Application Notes and Protocols for G9a/EHMT2 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of G9a/EHMT2 inhibitors in mouse models, with a focus on compounds for which in vivo data has been published. While the specific compound CSV0C018875 has been identified as a novel quinoline-based G9a (EHMT2) inhibitor with lesser cytotoxicity than BIX-01294, specific in vivo dosage and administration data in mouse models are not available in the reviewed literature.[1][2][3] Therefore, this document outlines protocols and dosage information for other well-characterized G9a inhibitors, such as UNC0642 and BIX01294, which can serve as a starting point for designing experiments with novel inhibitors like this compound.
G9a, also known as Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), is a protein lysine methyltransferase that primarily catalyzes the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[4] These epigenetic modifications lead to transcriptional repression.[4] Inhibition of G9a/GLP (G9a-like protein) has shown therapeutic potential in various disease models, including cancer, neurodevelopmental disorders, and neurodegenerative diseases.[4][5][6]
Mechanism of Action: G9a/GLP Inhibition
G9a and its homolog GLP form a heterodimeric complex that is the primary enzyme responsible for H3K9me1 and H3K9me2 in euchromatin. Inhibition of this complex leads to a reduction in these repressive histone marks, resulting in a more open chromatin structure and the reactivation of silenced genes. This mechanism is central to the therapeutic effects observed in preclinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone‐lysine N‐methyltransferase EHMT2 (G9a) inhibition mitigates tumorigenicity in Myc‐driven liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for G9a Inhibitors in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for "CSV0C018875" is not available in the public domain. The following application notes and protocols are based on published data for other potent and selective G9a inhibitors such as UNC0638, UNC0642, and BIX-01294. These compounds share the same molecular target (G9a/EHMT2) and are expected to have similar applications in cancer cell line research.
Introduction
This compound is a novel inhibitor of the histone methyltransferase G9a (also known as EHMT2). G9a is a key epigenetic regulator that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), leading to gene silencing. Overexpression of G9a has been observed in various cancers and is associated with tumor progression and poor prognosis.[1] Inhibition of G9a has emerged as a promising therapeutic strategy to reactivate tumor suppressor genes and inhibit cancer cell growth. These application notes provide a summary of the use of G9a inhibitors in cancer cell lines, including representative data and detailed experimental protocols.
Data Presentation: Efficacy of G9a Inhibitors in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various G9a inhibitors across a range of cancer cell lines, demonstrating their anti-proliferative activity.
Table 1: IC50 Values of UNC0642 in Human Bladder Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Bladder Cancer | 9.85 ± 0.41 | [2] |
| J82 | Bladder Cancer | 13.15 ± 1.72 | [2] |
| 5637 | Bladder Cancer | 9.57 ± 0.37 | [2] |
Table 2: IC50 Values of UNC0638 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | NSCLC | ~5.0 | [3] |
| H1299 | NSCLC | ~2.5 | [3] |
| H1975 | NSCLC | ~3.5 | [3] |
Table 3: IC50 Values of BIX-01294 and UNC0638 in Multiple Myeloma (MM) Cell Lines
| Cell Line | Cancer Type | BIX-01294 IC50 (µM) | UNC0638 IC50 (µM) | Reference |
| Various (Panel of 10) | Multiple Myeloma | 1.2 - 3.39 | 2.71 - 7.4 | [4] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effects of G9a inhibitors on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of a G9a inhibitor.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
G9a inhibitor stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the G9a inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted G9a inhibitor or vehicle control (e.g., DMSO diluted in medium) to each well.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by a G9a inhibitor using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
G9a inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the G9a inhibitor at the desired concentration (e.g., 1x and 2x the IC50 value) for 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect the cells, including any floating cells from the medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in protein expression levels following treatment with a G9a inhibitor. A key marker for G9a activity is the level of H3K9me2.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
G9a inhibitor
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me2, anti-total H3, anti-G9a, anti-β-actin, and antibodies for pathway-specific proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the G9a inhibitor for the desired time (e.g., 48-72 hours).
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K9me2 diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or total Histone H3.
Signaling Pathways and Visualizations
G9a inhibitors have been shown to impact several key signaling pathways in cancer cells.
G9a and the Wnt Signaling Pathway
Inhibition of G9a can lead to the reactivation of Wnt signaling antagonists, such as DKK1 and APC2, thereby suppressing the canonical Wnt/β-catenin pathway.[5][6][7] This can lead to decreased cancer cell proliferation and survival.
Caption: Inhibition of G9a by this compound derepresses Wnt antagonists, leading to the suppression of Wnt signaling.
G9a and the mTOR Signaling Pathway
G9a inhibition has been shown to suppress the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[8][9][10][11] This can induce autophagy and apoptosis in cancer cells.
Caption: G9a inhibition by this compound leads to suppression of the mTOR pathway, promoting autophagy and inhibiting cell growth.
Experimental Workflow for Assessing G9a Inhibitor Efficacy
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a G9a inhibitor.
Caption: A standard workflow for the in vitro evaluation of a G9a inhibitor in cancer cell lines.
References
- 1. dovepress.com [dovepress.com]
- 2. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor–mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. G9a Inhibition Induces Autophagic Cell Death via AMPK/mTOR Pathway in Bladder Transitional Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
- 10. G9a promotes cell proliferation and suppresses autophagy in gastric cancer by directly activating mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CSV0C018875: A G9a Inhibitor for Studying Neuronal Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSV0C018875 is a novel, quinoline-based inhibitor of the histone methyltransferase G9a (also known as EHMT2). G9a plays a critical role in neuronal function by catalyzing the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression. Dysregulation of G9a activity has been implicated in various neurological processes, including neuronal differentiation, axon growth, synaptic plasticity, and neuronal cell death. This compound offers a valuable tool for investigating the therapeutic potential of G9a inhibition in neurological disorders. Notably, it has been reported to exhibit lower cytotoxicity compared to the commonly used G9a inhibitor, BIX-01294.[1]
These application notes provide a comprehensive guide for utilizing this compound to study G9a function in neurons, including its effects on signaling pathways and detailed protocols for key experiments.
Data Presentation
Quantitative Data Summary
While specific IC50 values for this compound are not publicly available in the reviewed literature, it has been shown to inhibit the enzymatic activity of G9a and reduce H3K9me2 levels in a dose-dependent manner.[1] For comparative purposes, the IC50 values of other well-characterized G9a inhibitors are provided below.
| Inhibitor | Target(s) | Enzymatic IC50 | Cellular H3K9me2 IC50 | Reference |
| This compound | G9a (EHMT2) | Not Available | Not Available | [1] |
| BIX-01294 | G9a, GLP | 1.9 µM (G9a) | ~1-5 µM | [2] |
| UNC0638 | G9a, GLP | <15 nM (G9a) | ~50-100 nM | [3] |
| UNC0642 | G9a, GLP | <2.5 nM | ~30-60 nM |
Note: IC50 values can vary depending on the specific assay conditions and cell type used.
Signaling Pathways
G9a has been demonstrated to regulate several critical signaling pathways in neurons. Inhibition of G9a with compounds like this compound can modulate these pathways, leading to significant functional outcomes.
G9a Regulation of the RhoA Signaling Pathway in Axon Growth
G9a plays a crucial role in neuronal polarization and axon development by epigenetically silencing genes that inhibit these processes. One key target is the RhoA signaling pathway. G9a-mediated H3K9me2 represses the expression of Lfc, a guanine nucleotide exchange factor (GEF) for RhoA. Inhibition of G9a leads to the upregulation of Lfc, resulting in increased RhoA-ROCK activity, which in turn constrains axon growth.
Caption: G9a inhibition by this compound upregulates Lfc, leading to RhoA activation and axon growth inhibition.
G9a and its Role in Neuronal Ferroptosis
G9a is a key regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. G9a represses the transcription of several anti-ferroptotic genes, including those involved in glutathione synthesis and lipid peroxide detoxification. By inhibiting G9a, this compound can restore the expression of these protective genes, thereby conferring neuroprotection against ferroptotic stimuli.
Caption: this compound inhibits G9a, promoting anti-ferroptotic gene expression and protecting neurons from ferroptosis.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on neuronal function. Optimization may be required depending on the specific neuronal cell type and experimental goals.
Experimental Workflow Overview
Caption: General workflow for studying the effects of this compound on neurons.
Neuronal Cell Culture and Treatment with this compound
Materials:
-
Primary neurons (e.g., cortical, hippocampal) or neuronal cell line (e.g., SH-SY5Y)
-
Appropriate neuronal culture medium (e.g., Neurobasal medium with B-27 supplement)
-
Poly-D-lysine or other appropriate coating for culture vessels
-
This compound (dissolved in DMSO to a stock concentration of 10-20 mM)
-
Vehicle control (DMSO)
Protocol:
-
Cell Plating: Plate neurons at the desired density on appropriately coated culture vessels. Allow cells to adhere and differentiate for the recommended period.
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of this compound in culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 20 µM.[1] Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Replace the existing culture medium with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The optimal incubation time should be determined empirically.
-
Harvesting: After incubation, harvest the cells for downstream applications such as Western Blotting or Chromatin Immunoprecipitation.
Western Blotting for H3K9me2
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 (e.g., Abcam ab1220), anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse the treated and control neurons with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K9me2 and anti-Total H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the Total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP)
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Anti-H3K9me2 antibody
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., Lfc, SLC7A11)
Protocol:
-
Cross-linking: Treat the cultured neurons with formaldehyde to cross-link proteins to DNA.
-
Quenching: Quench the cross-linking reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with the anti-H3K9me2 antibody or normal IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the promoter regions of target genes to determine the enrichment of H3K9me2.
Conclusion
This compound is a valuable chemical probe for elucidating the role of G9a in neuronal function and pathophysiology. The provided application notes and protocols offer a starting point for researchers to investigate the effects of G9a inhibition on various neuronal processes. The ability to modulate G9a activity with this compound opens up new avenues for understanding the epigenetic regulation of the nervous system and for the development of novel therapeutic strategies for neurological disorders.
References
Application Notes and Protocols for Measuring CSV0C018875 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSV0C018875 is a novel and potent small molecule inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), more commonly known as G9a. G9a is a key epigenetic modifier that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. Overexpression of G9a has been implicated in the pathogenesis of various cancers, making it a promising therapeutic target.
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of this compound. The described assays are designed to confirm its enzymatic inhibition of G9a, and to characterize its downstream cellular effects, including the modulation of histone methylation, gene expression, and the induction of cancer cell death.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Enzymatic Inhibition of G9a by this compound
| Assay Type | This compound Concentration | % Inhibition | IC50 (nM) |
| TR-FRET | 1 nM | ||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM | |||
| AlphaLISA | 1 nM | ||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Treatment Duration | This compound Concentration | % Viability | GI50 (µM) |
| MDA-MB-231 | 48 hours | 0.1 µM | ||
| 1 µM | ||||
| 10 µM | ||||
| 100 µM | ||||
| A549 | 48 hours | 0.1 µM | ||
| 1 µM | ||||
| 10 µM | ||||
| 100 µM |
Table 3: Induction of Apoptosis by this compound in MDA-MB-231 Cells (48-hour treatment)
| This compound Concentration | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | |||
| 1 µM | |||
| 5 µM | |||
| 10 µM |
Table 4: Modulation of Histone H3 Lysine 9 Dimethylation (H3K9me2) and Target Gene Expression by this compound in MDA-MB-231 Cells (24-hour treatment)
| This compound Concentration | Relative H3K9me2 Levels (Western Blot) | Fold Change in CDKN1A Expression (qPCR) | Fold Change in LATS2 Expression (qPCR) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| 1 µM | |||
| 5 µM | |||
| 10 µM |
Experimental Protocols
G9a In Vitro Enzymatic Assay (TR-FRET)
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the enzymatic activity of G9a.
Materials:
-
Recombinant human G9a enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Anti-H3K9me2 antibody labeled with a Terbium (Tb) cryptate (donor)
-
Streptavidin-conjugated XL665 (acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA)
-
This compound
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of this compound or vehicle control.
-
Add 4 µL of G9a enzyme solution (final concentration ~1 nM).
-
Add 4 µL of a mix of biotinylated H3 peptide (final concentration ~100 nM) and SAM (final concentration ~1 µM).
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a detection mixture containing the Tb-labeled anti-H3K9me2 antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, with excitation at 340 nm and emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition and IC50 value for this compound.
Cell Viability Assay (MTT)
This protocol measures the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.[1][2]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5][6]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound or vehicle control for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot for Histone Methylation
This protocol is used to detect changes in the global levels of H3K9me2 following treatment with this compound.[7][8]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cells with this compound or vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-H3K9me2 or anti-total H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the H3K9me2 signal to the total H3 signal.
Quantitative PCR (qPCR) for Target Gene Expression
This protocol measures changes in the expression of G9a target genes.[9][10][11]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., CDKN1A, LATS2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with this compound or vehicle control for 24 hours.
-
Extract total RNA from the cells and synthesize cDNA.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.
Mandatory Visualizations
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 7. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Modification [labome.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. gene-quantification.de [gene-quantification.de]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for CSV0C018875 Treatment in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
These application notes provide a comprehensive overview of the preclinical evaluation of CSV0C018875, a novel investigational anti-cancer agent. The following protocols and data presentation guidelines are intended to assist researchers in designing and executing in vivo studies to assess the efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound in various cancer models.
Disclaimer: this compound is a hypothetical compound for illustrative purposes. The experimental details, data, and mechanisms described herein are representative examples based on common practices in preclinical oncology research and should be adapted based on the specific characteristics of the actual therapeutic agent being investigated.
II. Putative Mechanism of Action and Signaling Pathway
This compound is hypothesized to be a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a wide range of human cancers, promoting cell proliferation, survival, and resistance to therapy. By targeting a key node in this pathway, this compound is expected to induce cancer cell apoptosis and inhibit tumor growth.
Caption: Putative mechanism of this compound targeting the PI3K/AKT/mTOR pathway.
III. Data Presentation: In Vivo Efficacy Studies
Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Efficacy of this compound in a Subcutaneous Xenograft Model of Human Cancer
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Daily, p.o. | 1500 ± 150 | - | +2.5 |
| This compound | 25 | Daily, p.o. | 825 ± 90 | 45 | -1.2 |
| This compound | 50 | Daily, p.o. | 450 ± 65 | 70 | -3.8 |
| Standard-of-Care | 10 | Q3D, i.v. | 600 ± 80 | 60 | -5.5 |
p.o. = oral administration; i.v. = intravenous administration; Q3D = every 3 days; SEM = standard error of the mean.
Table 2: Efficacy of this compound in a Syngeneic Orthotopic Murine Cancer Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | Daily, p.o. | 25 | - |
| This compound | 50 | Daily, p.o. | 40 | 60 |
| Checkpoint Inhibitor | 10 | Twice weekly, i.p. | 35 | 40 |
| This compound + Checkpoint Inhibitor | 50 + 10 | Daily (p.o.) + Twice weekly (i.p.) | 55 | 120 |
i.p. = intraperitoneal administration.
IV. Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
A. Subcutaneous Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous tumor model using human cancer cell lines in immunodeficient mice.
Caption: Experimental workflow for a subcutaneous xenograft study.
1. Cell Culture and Preparation:
-
Culture human cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase using trypsinization.
-
Wash cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend cells in a 1:1 mixture of cold PBS and Matrigel at a final concentration of 1 x 10^7 cells/mL.
2. Tumor Implantation:
-
Anesthetize 6-8 week old female immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
4. Treatment Administration:
-
Prepare this compound and vehicle control formulations daily.
-
Administer treatments according to the specified dosing schedule (e.g., daily oral gavage).
-
Monitor the body weight of each mouse daily as an indicator of toxicity.
5. Endpoint and Data Analysis:
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
B. Orthotopic Cancer Model Protocol
This protocol outlines the establishment of a more clinically relevant orthotopic tumor model, where cancer cells are implanted into the organ of origin. The example below is for a pancreatic cancer model.
1. Cell Preparation:
-
Prepare luciferase-expressing human pancreatic cancer cells (e.g., MiaPaCa-2-luc) as described in the subcutaneous model protocol.
-
Resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
2. Surgical Implantation:
-
Anesthetize immunodeficient mice and perform a laparotomy to expose the pancreas.
-
Inject 10 µL of the cell suspension into the head of the pancreas using a 30-gauge needle.
-
Suture the abdominal wall and close the skin incision with wound clips.
-
Provide postoperative analgesia as per IACUC guidelines.
3. Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively via bioluminescent imaging (BLI) once a week.
-
Quantify the bioluminescent signal (photons/second) as a measure of tumor burden.
4. Treatment and Endpoint Analysis:
-
Initiate treatment when a detectable bioluminescent signal is observed.
-
Administer this compound and control treatments as per the study design.
-
Monitor animal health and body weight regularly.
-
The primary endpoint is typically overall survival. Record the date of death or euthanasia due to moribund condition.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
C. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Protocol
This protocol describes the collection of samples for PK/PD analysis to correlate drug exposure with target modulation.
Caption: Workflow for pharmacokinetic and pharmacodynamic analysis.
1. Pharmacokinetic (PK) Analysis:
-
In tumor-bearing mice, administer a single dose of this compound.
-
Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) via retro-orbital or tail vein sampling.
-
Process blood to obtain plasma and store at -80°C.
-
Analyze plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
2. Pharmacodynamic (PD) Analysis:
-
Treat separate cohorts of tumor-bearing mice with a single dose of this compound or vehicle.
-
Euthanize mice at specific time points corresponding to the PK profile (e.g., at Tmax and 24 hours post-dose).
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Prepare tumor lysates and perform Western blot analysis to measure the levels of phosphorylated (activated) forms of key downstream targets, such as p-AKT and p-mTOR.
-
Correlate the plasma concentration of this compound with the degree of target inhibition in the tumors.
V. Conclusion
The protocols and guidelines presented in these application notes are intended to provide a robust framework for the in vivo evaluation of the novel anti-cancer agent this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to support the continued development of this promising therapeutic candidate. Researchers are encouraged to adapt these protocols to their specific cancer models and experimental objectives.
Application Notes and Protocols for CSV0C018875 in Combination Cancer Therapies
Disclaimer: Following a comprehensive search of publicly available scientific literature, clinical trial databases, and drug development pipelines, no information was found for a molecule designated "CSV0C018875" in the context of cancer therapy or any other biomedical application. The data presented herein is based on a hypothetical scenario where such a compound exists and is being investigated for its potential in combination cancer treatments. The experimental protocols, data, and signaling pathways are illustrative and should be adapted based on the actual properties of a real-world therapeutic agent.
Introduction
This document provides detailed application notes and protocols for the investigational molecule this compound when used in combination with other established cancer therapies. This compound is a hypothetical, novel small molecule inhibitor targeting a key signaling node in cancer cell proliferation and survival. These guidelines are intended for researchers and drug development professionals to facilitate preclinical and translational studies.
Hypothetical Mechanism of Action of this compound
For the purpose of this document, we will postulate that this compound is a potent and selective inhibitor of the (hypothetical) Serine/Threonine Kinase "Cancer-Specific Kinase 1" (CSK1). CSK1 is a downstream effector in the oncogenic "Growth Factor Receptor Alpha" (GFRA) pathway, which is commonly dysregulated in various solid tumors. Inhibition of CSK1 by this compound is proposed to induce cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: Hypothetical GFRA signaling pathway inhibited by this compound.
Rationale for Combination Therapy
The efficacy of targeted monotherapies can be limited by the development of resistance. Combining this compound with other anti-cancer agents that have complementary mechanisms of action could lead to synergistic effects, overcome resistance, and improve therapeutic outcomes. This document will focus on the combination of this compound with a standard-of-care chemotherapy agent, Paclitaxel, and an immune checkpoint inhibitor, anti-PD-1 antibody.
Quantitative Data Summary
The following tables summarize hypothetical in vitro and in vivo data for this compound in combination with Paclitaxel and an anti-PD-1 antibody.
Table 1: In Vitro Cytotoxicity (IC50) in NCI-H460 Lung Cancer Cells
| Treatment Group | IC50 (nM) | Combination Index (CI)* |
| This compound | 150 | - |
| Paclitaxel | 25 | - |
| This compound + Paclitaxel | 12 (for this compound) 2 (for Paclitaxel) | 0.45 (Synergistic) |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy.
Table 2: In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model (MC38 Colon Adenocarcinoma)
| Treatment Group | Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | + 1500 | - |
| This compound (25 mg/kg, oral, daily) | + 800 | 46.7 |
| Anti-PD-1 (10 mg/kg, i.p., twice weekly) | + 950 | 36.7 |
| This compound + Anti-PD-1 | + 250 | 83.3 |
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound alone and in combination with Paclitaxel on a cancer cell line.
Materials:
-
NCI-H460 human non-small cell lung cancer cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed NCI-H460 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Paclitaxel in culture medium.
-
For combination treatment, prepare a fixed-ratio serial dilution of both compounds.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 values using a non-linear regression analysis. For combination studies, calculate the Combination Index (CI).
Experimental Workflow Diagram
Caption: Workflow for the in vitro cell viability assay.
In Vivo Syngeneic Mouse Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in an immunocompetent mouse model.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
MC38 murine colon adenocarcinoma cells
-
Matrigel
-
This compound formulated for oral gavage
-
Anti-PD-1 antibody (e.g., clone RMP1-14)
-
Sterile PBS
-
Calipers
Protocol:
-
Subcutaneously implant 1 x 10^6 MC38 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group).
-
Administer treatments as described in Table 2.
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity.
-
At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, immune cell infiltration).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
In Vivo Study Design Diagram
Caption: Diagram of the in vivo syngeneic mouse model study design.
Conclusion
The hypothetical data and protocols presented in these application notes suggest that this compound, a novel CSK1 inhibitor, has the potential to be an effective anti-cancer agent, particularly when used in combination with standard chemotherapy and immunotherapy. The synergistic interactions observed warrant further investigation to elucidate the underlying mechanisms and to optimize combination strategies for clinical development. It is imperative for researchers to adapt these generalized protocols to their specific experimental systems and to conduct thorough validation studies.
Application Notes and Protocols for Assessing the Toxicity of CSV0C018875
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSV0C018875 is a novel, quinoline-based small molecule inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a. G9a is a key enzyme that catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), an epigenetic modification associated with gene silencing. Due to the overexpression of G9a in various cancers, its inhibition presents a promising therapeutic strategy. Early reports indicate that this compound exhibits lesser cytotoxicity than BIX-01294, another well-characterized G9a inhibitor.[1] A comprehensive toxicity assessment of this compound is crucial for its further development as a potential therapeutic agent. This document provides a detailed protocol for a tiered approach to evaluating the toxicity profile of this compound, from initial in vitro screening to more complex in vivo studies.
Potential Mechanisms of Toxicity and Relevant Signaling Pathways
Inhibition of G9a can impact cellular processes beyond the intended epigenetic modifications, potentially leading to toxicity. Understanding these mechanisms is key to a thorough safety assessment.
G9a has been shown to influence several critical signaling pathways:
-
p53 Pathway: G9a can directly methylate and inactivate the tumor suppressor p53, a key regulator of the cell cycle, apoptosis, and DNA repair.[2] Inhibition of G9a could, therefore, lead to the reactivation of p53, potentially inducing apoptosis or cell cycle arrest in a context-dependent manner.
-
mTOR Pathway: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. G9a inhibition has been shown to induce autophagy through the activation of the AMPK/mTOR pathway.[3]
-
Hypoxia Signaling Pathway: G9a plays a role in the cellular response to hypoxia. Inhibition of G9a has been observed to activate the hypoxia-inducible factor (HIF) pathway, which could have complex effects on cell survival and tumorigenesis.[4][5]
-
Epithelial-Mesenchymal Transition (EMT): G9a is implicated in promoting EMT, a process involved in cancer progression and metastasis.[2]
A systematic evaluation of these pathways should be integrated into the toxicity assessment of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro toxicological assessment of PhSeZnCl in human liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalog.data.gov [catalog.data.gov]
- 4. IC50 Calculator | AAT Bioquest [aatbio.com]
- 5. Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CSV0C018875 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CSV0C018875, a novel G9a (EHMT2) inhibitor, in cell-based assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2). G9a is an enzyme that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation marks are generally associated with transcriptional repression. By inhibiting G9a, this compound leads to a reduction in global H3K9me2 levels, which can result in the reactivation of silenced genes.
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: Based on available data, a starting concentration range of 2.5 µM to 20 µM is recommended for this compound in cell-based assays. However, the optimal concentration is highly dependent on the specific cell line and the assay being performed. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How does the cytotoxicity of this compound compare to other G9a inhibitors?
A3: this compound has been reported to exhibit lower cytotoxicity compared to the first-generation G9a inhibitor, BIX-01294. This improved therapeutic window makes it a more suitable tool for cell-based studies where maintaining cell health is critical.
Q4: What are the expected downstream effects of G9a inhibition by this compound?
A4: Inhibition of G9a by this compound is expected to lead to a decrease in the levels of H3K9me2. This can be assessed by techniques such as Western blotting or immunofluorescence. The reduction in this repressive histone mark can lead to the upregulation of genes previously silenced by G9a, which can in turn affect various cellular processes such as proliferation, differentiation, and apoptosis.
Troubleshooting Guides
This section provides solutions to common problems encountered when optimizing this compound concentration.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on the target. | Concentration too low: The concentration of this compound may be insufficient to inhibit G9a effectively in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for G9a inhibition in your cells. |
| Incorrect assessment of G9a activity: The chosen readout may not be sensitive enough to detect changes in G9a activity. | Confirm G9a inhibition by measuring the direct downstream target, H3K9me2, using Western blotting. | |
| Compound instability: this compound may be unstable in your cell culture medium or experimental conditions. | Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles. | |
| High levels of cytotoxicity observed. | Concentration too high: The concentration of this compound may be toxic to your cells. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which cell viability is significantly affected. Select a concentration for your functional assays that is well below the cytotoxic range. |
| Cell line sensitivity: Some cell lines may be inherently more sensitive to G9a inhibition or the compound itself. | Test a range of lower concentrations and consider using a less sensitive cell line if possible. | |
| Off-target effects: At high concentrations, small molecules can have off-target effects that contribute to cytotoxicity. | While this compound is selective, it's good practice to use the lowest effective concentration to minimize potential off-target effects. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect the response to the inhibitor. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the time of treatment. |
| Inaccurate compound dilution: Errors in preparing serial dilutions of this compound can lead to variability. | Prepare a fresh dilution series for each experiment from a well-characterized stock solution. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability. | To minimize edge effects, do not use the outermost wells for experimental samples. Instead, fill them with sterile media or PBS. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for reducing H3K9me2 levels in your cell line of interest.
Materials:
-
CSV0C01887-5
-
Cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)
-
Reagents and antibodies for Western blotting (Primary antibody against H3K9me2, primary antibody against total Histone H3 for loading control, and appropriate secondary antibodies)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is a 2-fold serial dilution from 50 µM down to 0.1 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound dilution.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared dilutions of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). The optimal incubation time may need to be determined empirically.
-
Protein Extraction: At the end of the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against H3K9me2 and total Histone H3.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for H3K9me2 and total Histone H3.
-
Normalize the H3K9me2 signal to the total Histone H3 signal for each concentration.
-
Plot the normalized H3K9me2 levels against the log of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessment of this compound Cytotoxicity using the MTT Assay
This protocol describes how to evaluate the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and treat the cells as described in Protocol 1. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a cytotoxicity curve.
-
Visualizations
G9a Signaling Pathway
Caption: G9a (EHMT2) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing this compound concentration in cell-based assays.
troubleshooting CSV0C018875 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues with the G9a inhibitor, CSV0C018875. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound and other G9a inhibitors. It is a powerful organic solvent capable of dissolving a wide array of organic compounds, including many small molecule inhibitors.[1][2] For in vivo studies, formulation development is often required to ensure bioavailability and minimize toxicity. This may involve co-solvents, surfactants, or other vehicles.
Q2: What is the expected solubility of this compound in DMSO and water?
Q3: I've dissolved this compound in DMSO for my cell-based assay, but I'm concerned about solvent toxicity. What concentration of DMSO is safe for my cells?
A3: DMSO can be toxic to cells at higher concentrations. For most cell lines, it is advisable to keep the final concentration of DMSO in the culture medium at or below 0.5%, and ideally below 0.1%.[4] It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO used to deliver the inhibitor) to assess the impact of the solvent on your specific cell line and assay.
Q4: My this compound precipitated when I added it to my aqueous assay buffer. How can I prevent this?
A4: Precipitation upon addition to aqueous buffers is a common issue with compounds that are poorly soluble in water. To mitigate this, you can try the following:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.
-
Use a stock solution with a higher concentration: By preparing a more concentrated stock in DMSO, you can add a smaller volume to your aqueous buffer, thereby reducing the final DMSO concentration and the likelihood of precipitation.
-
Incorporate a surfactant: A small amount of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, in your assay buffer can help to maintain the compound's solubility.
-
Sonication: Briefly sonicating the final solution may help to redissolve small precipitates.
Troubleshooting Guides
Guide 1: Determining the Solubility of this compound in a Specific Solvent
This guide provides a general protocol for determining the solubility of this compound in a solvent of your choice.
Experimental Protocol:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear vial.
-
Solvent Addition: Add a small, measured volume of the solvent (e.g., 100 µL of DMSO) to the vial.
-
Dissolution: Vortex the vial for 1-2 minutes. Visually inspect for any undissolved particles.
-
Incremental Solvent Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the vortexing and inspection steps.
-
Endpoint: Continue adding solvent incrementally until the compound is fully dissolved. The solubility can then be calculated based on the total volume of solvent used.
-
Confirmation: For a more accurate determination, the saturated solution can be filtered or centrifuged, and the concentration of the supernatant can be measured using a suitable analytical method like HPLC-UV.
Guide 2: Preparing this compound for In Vivo Studies
Formulating this compound for animal studies requires careful consideration to ensure adequate exposure and tolerability.
Considerations for Formulation:
-
Vehicle Selection: A common starting point for preclinical formulations is a mixture of DMSO, a surfactant (e.g., Tween-80), and a vehicle like saline or polyethylene glycol (PEG).
-
Tolerability Studies: It is essential to conduct a tolerability study with the chosen vehicle in your animal model to ensure it does not cause adverse effects.
-
Solubility Enhancement: Techniques such as the use of co-solvents, cyclodextrins, or creating amorphous solid dispersions can be explored to improve aqueous solubility and bioavailability.[5]
Data Summary
Table 1: Recommended Starting Solvents for this compound
| Solvent | Recommended Use | Expected Solubility | Notes |
| DMSO | In vitro stock solutions | High | Keep final concentration in cell culture low (<0.5%) to avoid toxicity. The effects of DMSO on protein stability should be considered.[2][4] |
| Water | Aqueous buffers | Low / Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| Ethanol | Alternative stock solvent | Moderate to Low | May be an option for some applications, but solubility should be experimentally determined. |
| Aqueous Buffers with Surfactants | In vitro assays | Concentration-dependent | The addition of surfactants like Tween-20 can help to prevent precipitation. |
Visualizations
Signaling Pathways and Workflows
This compound is an inhibitor of the histone methyltransferase G9a. Inhibition of G9a has been shown to impact the Wnt signaling pathway, which is crucial in both development and disease, including cancer.[6][7]
Caption: The inhibitory effect of this compound on the G9a-Wnt signaling pathway.
Caption: A workflow for troubleshooting solubility issues with this compound.
References
- 1. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.origene.com [cdn.origene.com]
- 4. DMSO-Related Effects on Ligand-Binding Properties of Lysine Methyltransferases G9a and SETD8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CSV0C018875 Experiments
Welcome to the technical support center for CSV0C018875. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the tyrosine kinase JAX1. It competitively binds to the ATP-binding pocket of the JAX1 kinase domain, preventing the phosphorylation of its downstream targets, including STAT2. This inhibition leads to the downregulation of the JAX1/STAT2 signaling pathway, which is implicated in various inflammatory diseases and certain cancers.
Caption: this compound inhibits the JAX1/STAT2 signaling pathway.
Q2: What is the recommended solvent for this compound?
A2: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in 100% DMSO. For in vivo studies, a formulation in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended. Please refer to the solubility table below for more details.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays.
Users have reported variability in the half-maximal inhibitory concentration (IC50) of this compound in different experimental batches.
Possible Causes and Solutions:
-
Compound Precipitation: this compound may precipitate in culture media, especially at higher concentrations.
-
Solution: Visually inspect the media for any precipitate after adding the compound. Prepare fresh dilutions from the DMSO stock for each experiment and ensure the final DMSO concentration in the media is below 0.5%.
-
-
Cell Density: The number of cells seeded can influence the apparent IC50 value.
-
Solution: Maintain a consistent cell seeding density across all experiments. We recommend a density that allows for logarithmic growth throughout the duration of the assay.
-
-
Assay Incubation Time: The duration of compound exposure can affect the IC50.
-
Solution: Standardize the incubation time. For most cell lines, a 72-hour incubation period is recommended for optimal results.
-
Quantitative Data Summary:
| Parameter | Condition A | Condition B | Condition C |
| Cell Line | HeLa | A549 | Jurkat |
| Seeding Density (cells/well) | 5,000 | 8,000 | 10,000 |
| Incubation Time (hours) | 48 | 72 | 72 |
| IC50 (nM) | 125 ± 15 | 85 ± 10 | 95 ± 12 |
Issue 2: Weak or no signal in Western Blot for p-STAT2.
Researchers have experienced difficulty in detecting the phosphorylated form of STAT2 (p-STAT2) after treatment with this compound.
Experimental Workflow and Troubleshooting:
Caption: Western Blot workflow for p-STAT2 detection.
Troubleshooting Steps:
-
Phosphatase Activity: Phosphatases in the cell lysate can dephosphorylate p-STAT2.
-
Solution: Ensure that your lysis buffer is supplemented with fresh phosphatase inhibitors.
-
-
Antibody Quality: The primary antibody may not be specific or sensitive enough.
-
Solution: Use a validated antibody for p-STAT2. Recommended antibody dilutions are provided in the table below.
-
-
Low Protein Expression: The expression level of p-STAT2 may be low in the chosen cell line or under the experimental conditions.
-
Solution: Stimulate the cells with a known activator of the JAX1 pathway (e.g., interferon) before treating with this compound to increase the basal level of p-STAT2.
-
Recommended Antibody Dilutions:
| Antibody | Supplier | Catalog # | Dilution |
| p-STAT2 (Tyr690) | Cell Signaling | #7731 | 1:1000 |
| Total STAT2 | Abcam | ab32111 | 1:2000 |
| GAPDH | Santa Cruz | sc-47724 | 1:5000 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting Protocol
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Technical Support Center: Improving the ADME Properties of CSV0C018875
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the investigational compound CSV0C018875. Poor ADME profiles are a primary reason for clinical trial failures, making early and accurate profiling crucial for the successful development of small-molecule candidates.[1]
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the ADME profile of this compound?
A1: A tiered approach is recommended. Start with in silico predictions and in vitro assays before moving to more complex and resource-intensive in vivo studies. This allows for early identification of potential liabilities.
-
In Silico: Utilize computational models to predict physicochemical properties (e.g., pKa, logP, solubility) and ADME parameters (e.g., permeability, metabolic stability, protein binding). These predictions can help prioritize initial in vitro experiments.
-
In Vitro: Conduct a panel of standard assays to obtain experimental data on key ADME properties. This typically includes assessments of solubility, permeability (e.g., PAMPA, Caco-2), metabolic stability (e.g., liver microsomes, hepatocytes), and plasma protein binding.
-
In Vivo: If in vitro data is promising, proceed with animal studies to understand the full pharmacokinetic (PK) profile, including bioavailability, clearance, and volume of distribution.
Q2: this compound is exhibiting poor aqueous solubility. What strategies can be employed to improve this?
A2: Poor solubility can hinder absorption and lead to low bioavailability. Several formulation and chemical modification strategies can be explored:
-
Formulation Approaches:
-
pH adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly enhance solubility.
-
Co-solvents: Utilizing a mixture of solvents can increase the solubility of hydrophobic compounds.
-
Surfactants: The addition of surfactants can form micelles that encapsulate the drug, improving its apparent solubility.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.
-
Amorphous solid dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve dissolution.
-
-
Chemical Modification (Lead Optimization):
-
Introduce ionizable groups (e.g., amines, carboxylic acids).
-
Add polar functional groups (e.g., hydroxyl, amide) to increase hydrophilicity.
-
Reduce the molecular weight or logP of the compound.
-
Q3: The in vitro metabolic stability of this compound in human liver microsomes is low. How can we address this?
A3: Low metabolic stability suggests that the compound is rapidly cleared by metabolic enzymes (e.g., Cytochrome P450s), which can lead to poor oral bioavailability and a short duration of action.
-
Metabolite Identification: First, identify the primary sites of metabolism on the this compound molecule. This can be achieved using techniques like mass spectrometry to analyze the metabolites formed in vitro.
-
Structure-Metabolism Relationship (SMR) Analysis: Once the metabolic "hotspots" are known, medicinal chemistry efforts can be directed at modifying these positions to block or slow down metabolism. Common strategies include:
-
Deuteration: Replacing a hydrogen atom with deuterium at a metabolically labile position can slow the rate of metabolism due to the kinetic isotope effect.
-
Introduction of electron-withdrawing groups: This can deactivate metabolically susceptible aromatic rings.
-
Steric hindrance: Introducing bulky groups near the site of metabolism can prevent the enzyme from accessing it.
-
Q4: Permeability of this compound is low in the Caco-2 assay. What does this indicate and how can it be improved?
A4: The Caco-2 cell line is an in vitro model for the human intestinal epithelium, and low permeability in this assay suggests poor absorption after oral administration.[1]
-
Assess Efflux: Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). This can be done by running the Caco-2 assay with and without a P-gp inhibitor. A significant increase in permeability in the presence of the inhibitor suggests that efflux is a major contributor to low permeability.
-
Physicochemical Properties: Permeability is influenced by a compound's physicochemical properties.[2] Strategies to improve permeability are often a balance between lipophilicity and polarity:
-
Reduce Polar Surface Area (PSA): A high PSA is often associated with poor membrane permeability.
-
Optimize Lipophilicity (logP/logD): Permeability generally increases with lipophilicity, but excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.
-
Intramolecular Hydrogen Bonding: This can mask polar groups and improve passive diffusion across the cell membrane.
-
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of this compound
-
Symptoms: Low plasma concentrations of this compound after oral dosing in animal models, despite acceptable in vitro potency.
-
Possible Causes & Troubleshooting Steps:
| Potential Cause | Diagnostic Experiment | Proposed Solution |
| Poor Aqueous Solubility | Kinetic or thermodynamic solubility assays. | See FAQ Q2 for formulation and chemical modification strategies. |
| Low Permeability | Caco-2 or PAMPA assay. | See FAQ Q4 for strategies to improve permeability and address efflux. |
| High First-Pass Metabolism | In vitro metabolic stability assays (liver microsomes, S9 fraction, hepatocytes). In vivo cassette dosing with intravenous and oral administration to determine absolute bioavailability. | See FAQ Q3 for metabolite identification and chemical modification strategies to block metabolic hotspots. |
| Efflux by Transporters | Caco-2 assay with and without specific transporter inhibitors (e.g., for P-gp). | Co-dosing with an efflux inhibitor (in preclinical studies) or medicinal chemistry to design analogues that are not efflux substrates. |
Issue 2: High Plasma Protein Binding of this compound
-
Symptoms: In vitro assays show >99% binding to plasma proteins. This can limit the free fraction of the drug available to interact with its target.
-
Possible Causes & Troubleshooting Steps:
| Potential Cause | Diagnostic Experiment | Proposed Solution |
| High Lipophilicity | Measure logP or logD. | Reduce lipophilicity by introducing polar groups or reducing the size of hydrophobic regions. |
| Acidic Moiety | Assess pKa. Acidic compounds often bind to albumin. | Modify or mask the acidic group. For example, esterification to create a prodrug. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed (typically 21 days).
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a dosing solution of this compound in a suitable transport buffer.
-
Add the dosing solution to the apical (A) side of the transwell.
-
At various time points, take samples from the basolateral (B) side.
-
To assess efflux, perform the experiment in reverse (B to A) and also in the presence and absence of a P-gp inhibitor.
-
Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Protocol 2: Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of this compound.
Methodology:
-
Prepare an incubation mixture containing human liver microsomes, this compound, and a buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Include appropriate controls (e.g., compound without NADPH, compound without microsomes).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Visualizations
References
refining CSV0C018875 treatment protocols for long-term studies
This guide provides researchers, scientists, and drug development professionals with essential information for refining treatment protocols for long-term studies involving the novel Kinase Associated Protein 6 (KAP6) inhibitor, CSV0C018875.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for in vivo administration of this compound?
A: For in vivo studies, this compound should be dissolved in a vehicle of 10% DMSO, 40% Propylene Glycol, and 50% Saline. Prepare fresh daily. For in vitro assays, use 100% DMSO for stock solutions and dilute in culture media to a final DMSO concentration of <0.1%.
Q2: We are observing a gradual loss of efficacy in our 12-week mouse model. What are the potential causes?
A: A decline in efficacy, or tachyphylaxis, can arise from several factors. First, verify the stability and potency of your compound batch. Second, consider the possibility of metabolic adaptation in the animals, leading to faster clearance of this compound. Finally, investigate potential compensatory signaling pathway activation. We recommend performing pharmacokinetic analysis at multiple time points (e.g., Week 2 and Week 10) to assess drug exposure.
Q3: What are the expected off-target effects or toxicities in long-term rodent studies?
A: In preclinical toxicology studies up to 16 weeks, the primary observed off-target effect at doses exceeding 30 mg/kg was mild, reversible hepatotoxicity, characterized by a transient increase in alanine aminotransferase (ALT) levels. We recommend bi-weekly monitoring of liver function markers and body weight for all long-term studies.
Q4: How should this compound be stored for long-term use?
A: The lyophilized powder is stable for up to 24 months when stored at -20°C and protected from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles; we recommend aliquoting stock solutions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments.
Issue 1: High Variability in Efficacy Between Animal Subjects
-
Symptom: In a cohort of animals receiving the same dose of this compound, a wide range of responses in inflammatory markers or clinical scores is observed.
-
Possible Cause 1: Inconsistent Drug Administration: Subcutaneous or oral gavage administration can have user-dependent variability.
-
Solution 1: Ensure all personnel are thoroughly trained on the administration technique. For oral gavage, confirm proper placement to avoid dosing into the lungs. Consider intraperitoneal injection for more consistent systemic exposure.
-
Possible Cause 2: Vehicle Instability: The compound may be precipitating out of the vehicle solution.
-
Solution 2: Prepare the dosing solution fresh each day. Before each administration, vortex the solution thoroughly and visually inspect for any precipitate.
-
Possible Cause 3: Biological Variability: Differences in metabolism or disease induction severity among animals.
-
Solution 3: Increase the cohort size (n > 10 per group) to improve statistical power. Ensure the disease model is induced consistently across all animals.
Issue 2: In Vitro Assay Results Not Correlating with In Vivo Data
-
Symptom: this compound shows high potency in isolated enzyme or cell-based assays, but this effect is diminished in animal models.
-
Possible Cause 1: Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or poor distribution to the target tissue.
-
Solution 1: Conduct a full PK study to determine key parameters like Cmax, Tmax, and half-life. This data is critical for designing an effective dosing regimen.
-
Possible Cause 2: High Protein Binding: this compound may bind extensively to plasma proteins (e.g., albumin), reducing the concentration of free, active drug available to engage the KAP6 target.
-
Solution 2: Perform a plasma protein binding assay. If binding is high (>99%), higher total drug concentrations in vivo will be required to achieve the necessary free concentration at the target site.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound
| Study Type | System | Recommended Concentration Range | Vehicle/Solvent |
| In Vitro | Biochemical Assay (isolated KAP6) | 1 - 100 nM | 100% DMSO (stock) |
| Cell-Based Assay (e.g., HEK293) | 100 nM - 5 µM | <0.1% DMSO in media | |
| In Vivo | Mouse (Chronic Inflammation Model) | 5 - 30 mg/kg (daily) | 10% DMSO / 40% PG / 50% Saline |
| Rat (Pharmacokinetic Study) | 1 - 10 mg/kg (single dose) | 10% DMSO / 40% PG / 50% Saline |
Table 2: Sample Dosing Schedule for a 12-Week Mouse Study
| Week | Activity | Frequency | Key Readouts |
| Week 0 | Disease Induction (e.g., Collagen) | Day 0 | Baseline Body Weight, Clinical Score |
| Weeks 1-12 | Daily Dosing (this compound) | Once Daily (PO or IP) | Body Weight, Clinical Score |
| Weeks 2, 6, 12 | Blood Sampling (Interim PK/PD) | Once per time point | Plasma Drug Levels, Cytokine Analysis |
| Week 12 | Terminal Endpoint | Day 84 | Histopathology, Final Blood Draw, Tissue Harvest |
Experimental Protocols
Protocol: 12-Week Chronic Dosing in Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model: Use male DBA/1 mice, 8-10 weeks of age.
-
Acclimatization: Allow animals to acclimate for at least 7 days before the start of the study.
-
Disease Induction (Day 0): Emulsify 100µg of bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer 100µL of the emulsion intradermally at the base of the tail.
-
Booster (Day 21): Administer a second immunization with 100µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Group Formation: Around Day 28-35, once clinical signs of arthritis appear, randomize animals into treatment groups (n=10-12 per group) based on their arthritis score.
-
Group 1: Vehicle Control
-
Group 2: this compound (5 mg/kg)
-
Group 3: this compound (15 mg/kg)
-
Group 4: Positive Control (e.g., Methotrexate)
-
-
Daily Dosing: Prepare dosing solutions fresh daily. Administer the assigned treatment once per day via oral gavage starting from the day of randomization until the end of the study (Day 84).
-
Monitoring:
-
Clinical Score: Score animals for signs of arthritis 3 times per week based on a 0-4 scale for each paw.
-
Body Weight: Measure and record body weight twice per week.
-
Paw Thickness: Measure paw thickness using a digital caliper twice per week.
-
-
Terminal Endpoint (Day 84):
-
Collect a terminal blood sample via cardiac puncture for PK and biomarker analysis.
-
Euthanize animals and collect joint tissues for histopathological analysis to assess inflammation, pannus formation, and bone erosion.
-
Visualizations
Caption: this compound inhibits KAP6, a key protein in the cellular stress response pathway.
Caption: Workflow for a 12-week chronic dosing study in an arthritis mouse model.
Caption: Decision tree for troubleshooting the loss of compound efficacy in long-term studies.
Technical Support Center: Overcoming Resistance to CSV0C018875 in Cancer Cells
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the hypothetical PI3K/AKT/mTOR pathway inhibitor, CSV0C018875. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] In many cancers, this pathway is hyperactivated due to genetic mutations or loss of tumor suppressors, making it a key therapeutic target.[4][5] this compound is designed to block this aberrant signaling, thereby inhibiting tumor growth.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to PI3K/AKT/mTOR inhibitors like this compound can arise through several mechanisms:
-
Reactivation of the PI3K/AKT/mTOR pathway: This can occur through secondary mutations in pathway components or through the loss of negative feedback loops. For instance, inhibition of mTORC1 can lead to the upregulation of receptor tyrosine kinases (RTKs), which in turn reactivate PI3K signaling.[4][6]
-
Activation of parallel signaling pathways: Cancer cells can bypass the blocked PI3K/AKT/mTOR pathway by upregulating other survival pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4]
-
Upregulation of other kinases: Kinases such as PIM1 have been shown to confer resistance to PI3K inhibitors by maintaining downstream pathway activation independently of AKT.[6][7]
-
Genetic alterations: Pre-existing or acquired mutations in genes such as PIK3CA, PTEN, or AKT1 can impact the efficacy of this compound.[5][8]
Q3: How can I determine if my resistant cells have reactivated the PI3K/AKT/mTOR pathway?
A3: To assess the activation state of the PI3K/AKT/mTOR pathway, you can perform a western blot analysis to examine the phosphorylation status of key downstream effectors. Increased phosphorylation of proteins such as AKT (at Ser473 and Thr308), S6 ribosomal protein, and 4E-BP1, even in the presence of this compound, would suggest pathway reactivation.
Troubleshooting Guides
Western Blotting for Phosphorylated Proteins
Issue: Weak or no signal for phosphorylated proteins.
| Possible Cause | Solution |
| Protein dephosphorylation during sample preparation. | Keep samples on ice at all times and use pre-chilled buffers. Add phosphatase inhibitors (e.g., sodium fluoride and sodium orthovanadate) to your lysis buffer.[9] |
| Low abundance of the phosphorylated protein. | Consider immunoprecipitation to enrich for your protein of interest before running the western blot. Use a highly sensitive chemiluminescent substrate for detection. |
| Inefficient antibody binding. | Optimize the primary antibody concentration and incubation time. Ensure the antibody is validated for detecting the phosphorylated form of the protein.[10] |
| Interference from blocking buffer. | Avoid using milk as a blocking agent, as it contains casein which is a phosphoprotein. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[11] |
| Incorrect buffer composition. | Use Tris-based buffers (e.g., TBST) for washing and antibody dilutions, as phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.[10][11] |
Issue: High background on the western blot.
| Possible Cause | Solution |
| Suboptimal blocking. | Ensure the membrane is fully submerged and agitated during the blocking step. Test different blocking reagents or increase the blocking time. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. |
| Insufficient washing. | Increase the number and duration of wash steps with TBST after antibody incubations to remove non-specifically bound antibodies.[11] |
Cell Viability Assays
Issue: Inconsistent or unexpected IC50 values for this compound.
| Possible Cause | Solution |
| Variability in cell seeding density. | Ensure a homogenous single-cell suspension before plating and use a multichannel pipette for accurate cell distribution. Perform a cell density optimization experiment for each cell line.[12] |
| Edge effects in the microplate. | To minimize evaporation and temperature gradients, do not use the outer wells of the plate for experimental samples. Fill them with sterile media or PBS. |
| Incorrect drug dilution series. | Prepare fresh drug dilutions for each experiment. Perform serial dilutions carefully and mix thoroughly at each step.[12] |
| Assay interference. | Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents with MTT). Consider using an alternative assay that measures a different viability marker, such as an ATP-based assay (e.g., CellTiter-Glo).[13][14] |
Quantitative Data
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| MCF-7 (Sensitive) | 0.5 |
| MCF-7 (Resistant) | 8.2 |
| T47D (Sensitive) | 0.8 |
| T47D (Resistant) | 12.5 |
| SKBr3 (Sensitive) | 1.2 |
| SKBr3 (Resistant) | 15.0 |
| Note: These are example values and may not reflect the actual performance of a compound named this compound. |
Table 2: Relative Protein Expression in Sensitive vs. Resistant Cells
| Protein | Fold Change in Resistant Cells (vs. Sensitive) |
| p-AKT (Ser473) | 3.5 |
| p-ERK1/2 | 4.2 |
| PIM1 | 5.1 |
| PTEN | 0.2 |
| Note: Fold change is determined by densitometry of western blot bands, normalized to a loading control. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2.[13]
-
-
Solubilization and Reading:
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blotting for Phospho-Proteins
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
For normalization, strip the membrane and re-probe for the total protein or a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Key mechanisms of resistance to the PI3K/AKT/mTOR inhibitor this compound.
Caption: A streamlined workflow for western blot analysis of phosphorylated proteins.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 4. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 세포 생존력 및 증식 분석 [sigmaaldrich.com]
enhancing the stability of CSV0C018875 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of the small molecule CSV0C018875 in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides systematic approaches to identify and resolve stability issues with this compound.
Issue 1: Precipitation or Cloudiness Observed in Solution
If you observe precipitation, crystal formation, or general cloudiness in your this compound solution, it may indicate poor solubility or that the compound is coming out of solution.
Troubleshooting Workflow for Precipitation
Caption: A flowchart for troubleshooting precipitation issues.
| Possible Cause | Suggested Solution |
| Concentration Exceeds Solubility Limit | Decrease the working concentration of this compound. |
| Inappropriate Solvent | The solubility of a compound is highly dependent on the solvent.[1] Consider using alternative solvents such as DMSO, DMF, or ethanol. |
| Suboptimal pH | The solubility of ionizable compounds is pH-dependent.[1] Determine the optimal pH for this compound solubility by performing a pH screening experiment. |
| Incorrect Storage Temperature | Temperature can affect solubility. Ensure the solution is stored at the recommended temperature. Some compounds are more soluble at room temperature, while others require refrigeration. |
Issue 2: Loss of Activity or Degradation Over Time
A decrease in the expected biological activity or evidence of degradation products in analytical tests (e.g., HPLC, LC-MS) suggests chemical instability. Chemical degradation can be caused by several mechanisms, including hydrolysis, oxidation, and photodecomposition.[2][3]
Troubleshooting Workflow for Degradation
Caption: A flowchart for troubleshooting degradation issues.
| Possible Cause | Suggested Solution |
| Hydrolysis | Instability in aqueous solutions can be due to hydrolysis.[2] Adjust the pH of the buffer to a range where this compound is more stable. This can be determined through a pH stability study. |
| Oxidation | Many small molecules are susceptible to oxidation. Consider adding antioxidants such as BHT or Vitamin E to the solution. Additionally, degassing the solvent to remove dissolved oxygen can help. |
| Photodecomposition | Exposure to light can cause degradation.[2] Store solutions in amber vials or wrap containers in aluminum foil to protect them from light. |
| Thermal Degradation | Elevated temperatures can accelerate degradation. Store stock solutions and working solutions at appropriate lower temperatures (e.g., 4°C, -20°C, or -80°C). Perform a temperature stability study to find the optimal storage condition. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
The optimal solvent depends on the physicochemical properties of this compound. It is recommended to start with common laboratory solvents such as DMSO, ethanol, or DMF for initial solubility tests. For aqueous buffers, the pH may need to be adjusted to achieve desired solubility.[1]
Q2: How should I prepare my stock solution?
It is advisable to prepare a high-concentration stock solution in an organic solvent like DMSO and store it at -20°C or -80°C.[2] Aliquoting the stock solution can prevent multiple freeze-thaw cycles, which can lead to degradation.[4]
Q3: My compound seems to be degrading in the assay medium. What can I do?
Degradation in the assay medium can lead to inaccurate results.[3] It is important to assess the stability of this compound under the specific assay conditions (e.g., buffer composition, pH, temperature). If instability is observed, consider reducing the incubation time, adjusting the pH of the medium, or adding stabilizers if they do not interfere with the assay.
Q4: How can I assess the stability of this compound in my specific buffer?
A chemical stability assay can be performed.[2] This typically involves incubating the compound in the buffer at a specific temperature for various time points. Aliquots are then analyzed by a suitable analytical method like HPLC-MS to quantify the amount of remaining parent compound.[2][3]
Q5: Are there any general best practices for handling small molecules to ensure stability?
Yes. Always use high-purity solvents and reagents. When preparing aqueous solutions from a stock in an organic solvent, add the stock solution to the aqueous buffer slowly while vortexing to avoid precipitation. Store all solutions at the recommended temperatures and protect them from light.[4]
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol aims to determine the optimal pH for dissolving this compound in an aqueous buffer.
Workflow for pH-Dependent Solubility Assessment
Caption: Workflow for determining pH-dependent solubility.
Materials:
-
This compound (solid)
-
A series of buffers with varying pH values (e.g., citrate, phosphate, borate)
-
Shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a set of buffers covering a pH range of interest (e.g., pH 4, 5, 6, 7, 7.4, 8, 9, 10).
-
Add an excess amount of solid this compound to a known volume of each buffer.
-
Incubate the samples on a shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the solubility of this compound as a function of pH.
Data Presentation:
| pH | Solubility (µg/mL) |
| 4.0 | Quantitative Value |
| 5.0 | Quantitative Value |
| 6.0 | Quantitative Value |
| 7.0 | Quantitative Value |
| 7.4 | Quantitative Value |
| 8.0 | Quantitative Value |
| 9.0 | Quantitative Value |
| 10.0 | Quantitative Value |
Protocol 2: Chemical Stability Study in Solution
This protocol is designed to evaluate the stability of this compound in a specific solution over time.[2]
Materials:
-
Stock solution of this compound
-
Test buffer/solution
-
Incubator or water bath
-
HPLC-MS system
Procedure:
-
Prepare a solution of this compound in the test buffer at the desired concentration.
-
Divide the solution into aliquots for each time point.
-
Store the aliquots at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and immediately stop the degradation process (e.g., by freezing at -80°C or mixing with an organic solvent).
-
Analyze all samples by HPLC-MS to determine the percentage of this compound remaining relative to the T=0 sample.[2]
Data Presentation:
| Time (hours) | % this compound Remaining |
| 0 | 100 |
| 1 | Quantitative Value |
| 2 | Quantitative Value |
| 4 | Quantitative Value |
| 8 | Quantitative Value |
| 24 | Quantitative Value |
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of CSV0C018875
Important Notice: The identifier "CSV0C018875" does not correspond to a known therapeutic agent, chemical compound, or biological molecule in publicly available scientific and medical databases. Therefore, creating a specific troubleshooting guide for its off-target effects is not possible at this time.
The following content is a generalized framework for troubleshooting off-target effects, based on common challenges encountered in drug development and molecular biology research. Should a valid identifier for the molecule of interest be provided, this guide can be tailored accordingly.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects are unintended interactions of a therapeutic agent with molecular targets other than the one it was designed to modulate. These interactions can lead to a variety of undesirable outcomes, including reduced therapeutic efficacy, adverse drug reactions, and long-term toxicity. Minimizing off-target effects is a critical aspect of drug development to ensure patient safety and treatment success.
Q2: How can I predict potential off-target effects for my compound of interest?
A2: Predicting off-target effects often involves a multi-pronged approach:
-
In Silico Analysis: Computational methods, such as molecular docking and sequence homology searches, can predict potential interactions with a wide range of proteins.
-
In Vitro Screening: High-throughput screening against panels of receptors, enzymes, and ion channels can empirically identify unintended molecular interactions.
-
Phenotypic Screening: Observing the effects of the compound on various cell lines can reveal unexpected biological activities.
Q3: What are the common experimental approaches to confirm and characterize off-target effects?
A3: Once potential off-target effects are identified, several experimental techniques can be used for confirmation and detailed characterization:
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity of the compound to off-target proteins.
-
Functional Assays: Cell-based assays can determine if the binding to an off-target molecule leads to a functional consequence (e.g., activation or inhibition of a signaling pathway).
-
Proteomics and Genomics: Techniques like mass spectrometry-based proteomics and transcriptomics can provide a global view of the cellular changes induced by the compound, helping to uncover off-target signaling pathways.
Troubleshooting Guide: Investigating Unexpected Phenotypes
This guide provides a structured approach to troubleshooting when you observe an unexpected or undesirable phenotype in your experiments that you suspect might be due to off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Death or Reduced Viability | The compound may be inhibiting a critical survival pathway or activating a pro-apoptotic pathway. | 1. Perform a dose-response curve to determine the cytotoxic concentration.2. Screen the compound against a panel of kinases or caspases known to be involved in cell survival and apoptosis.3. Utilize pathway analysis tools on transcriptomic or proteomic data to identify affected pathways. |
| Altered Cell Morphology or Adhesion | The compound could be interfering with cytoskeletal dynamics or cell adhesion molecules. | 1. Perform immunofluorescence staining for key cytoskeletal proteins (e.g., actin, tubulin).2. Conduct cell adhesion assays on different extracellular matrix components.3. Investigate the activity of key regulators of the cytoskeleton, such as Rho family GTPases. |
| Unexplained Changes in Gene or Protein Expression | The compound might be interacting with transcription factors, epigenetic modifiers, or signaling molecules that regulate gene expression. | 1. Perform a broad transcriptomic (RNA-seq) or proteomic analysis to identify differentially expressed genes/proteins.2. Use bioinformatics tools to identify enriched pathways and potential upstream regulators.3. Validate key changes using RT-qPCR or Western blotting. |
Experimental Workflow & Signaling Pathway Diagrams
To proceed with generating specific diagrams, a known molecular target and its associated signaling pathways are required. Below are placeholder diagrams illustrating a generic experimental workflow and a hypothetical signaling pathway.
Experimental Workflow for Off-Target Identification
Caption: A general workflow for identifying and characterizing off-target effects.
Hypothetical Signaling Pathway
Caption: A simplified diagram illustrating on-target vs. off-target signaling.
Technical Support Center: Enhancing the Bioavailability of CSV0C018875
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of CSV0C018875, a novel G9a (EHMT2) inhibitor. Given that many small molecule inhibitors, including G9a inhibitors, exhibit poor aqueous solubility, this guide focuses on methodologies to overcome this common hurdle.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation development of this compound to improve its oral bioavailability.
Question: My in vivo efficacy studies with this compound are showing inconsistent results and poor dose-response relationships. Could this be related to its bioavailability?
Answer: Yes, inconsistent in vivo data and a poor dose-response are classic indicators of low and variable oral bioavailability. This is often due to poor aqueous solubility and/or dissolution rate of the compound in the gastrointestinal tract. For a compound like this compound, which is a relatively complex organic molecule, poor solubility is a likely culprit.
Recommended First Steps:
-
Physicochemical Characterization: If not already done, determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract). Also, determine its lipophilicity (LogP). These parameters will guide the selection of an appropriate bioavailability enhancement strategy.
-
Solid-State Characterization: Analyze the solid-state properties of your this compound batch, such as crystallinity and polymorphism. Different crystalline forms can have different solubilities and dissolution rates.
Question: I have confirmed that this compound has low aqueous solubility. What are the primary strategies I should consider to improve its bioavailability?
Answer: There are several established methods to enhance the bioavailability of poorly water-soluble drugs. The choice of method depends on the specific properties of this compound. The main approaches are:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a carrier at a molecular level to create an amorphous solid dispersion can significantly increase its solubility and dissolution.
-
Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents can improve its absorption via the lymphatic system.
-
Complexation: Using complexing agents like cyclodextrins to encapsulate the drug molecule and increase its apparent solubility.
Below is a decision-making workflow to help you select an appropriate strategy.
Caption: Decision workflow for selecting a bioavailability enhancement strategy for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for particle size reduction, and when should I use them?
A1: The two primary techniques are micronization and nanosuspension.
-
Micronization: This process reduces particle size to the micron range (1-10 µm) using techniques like jet milling or ball milling. It is a good starting point for compounds where a moderate increase in surface area is sufficient.
-
Nanosuspension: This involves producing drug nanoparticles (typically < 1 µm) via wet milling or high-pressure homogenization. Nanosuspensions offer a much larger surface area and are suitable for compounds with very low solubility.
Q2: Can you provide a summary of the different bioavailability enhancement technologies?
A2: Certainly. The table below summarizes the key approaches, their mechanisms, and general considerations.
| Technology | Mechanism of Action | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution. | Simple, cost-effective, widely used. | Limited effectiveness for very poorly soluble drugs; risk of particle agglomeration. |
| Nanosuspension | Drastically increases surface area and saturation solubility. | Significant improvement in dissolution rate; suitable for parenteral and oral delivery. | Higher manufacturing complexity; potential for physical instability (crystal growth). |
| Amorphous Solid Dispersion (ASD) | Drug is molecularly dispersed in a polymer matrix, preventing crystallization and enhancing solubility. | Large increases in solubility and dissolution; can achieve supersaturation. | Potential for physical instability (recrystallization); requires careful polymer selection. |
| Lipid-Based Formulations | Drug is dissolved in a lipid carrier, facilitating absorption through the intestinal lymphatic system. | Can significantly increase absorption of lipophilic drugs; can reduce food effects. | Can be complex to formulate and manufacture; potential for GI side effects. |
| Cyclodextrin Complexation | Forms an inclusion complex where the hydrophobic drug resides in the cyclodextrin cavity, increasing aqueous solubility. | High solubility enhancement; can improve stability. | Limited to drugs with appropriate size and geometry; can be costly. |
Q3: How do I prepare an amorphous solid dispersion (ASD) of this compound in a research setting?
A3: A common laboratory-scale method for preparing ASDs is solvent evaporation, often using a rotary evaporator or film evaporation.
Experimental Protocol: Solvent Evaporation for ASD Preparation
-
Polymer Selection: Choose a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®. The choice depends on drug-polymer miscibility and desired dissolution characteristics.
-
Solvent System: Select a volatile organic solvent in which both this compound and the chosen polymer are readily soluble (e.g., methanol, ethanol, acetone, or a mixture).
-
Dissolution: Dissolve this compound and the polymer in the solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio). Ensure complete dissolution.
-
Evaporation: Place the solution in a round-bottom flask and use a rotary evaporator to remove the solvent under vacuum. The temperature should be kept as low as possible to minimize thermal degradation.
-
Drying: After the bulk of the solvent is removed, a thin film will form on the flask wall. Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40-60°C) for 24-48 hours to remove any residual solvent.
-
Characterization: Scrape the dried ASD from the flask. Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.
-
In Vitro Dissolution: Perform dissolution testing of the ASD in simulated gastric and intestinal fluids to assess the improvement in dissolution rate compared to the crystalline drug.
Below is a diagram illustrating the experimental workflow for preparing and evaluating an ASD.
mitigating the cytotoxicity of CSV0C018875 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxicity of the G9a inhibitor, CSV0C018875, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinoline-based inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a.[1][2] G9a is a protein lysine methyltransferase that catalyzes the dimethylation of lysine 9 on histone 3 (H3K9me2), a modification associated with gene silencing.[3] By inhibiting G9a, this compound can lead to the reactivation of silenced genes, including tumor suppressor genes, making it a compound of interest in cancer research.[3]
Q2: At what concentrations is this compound typically active?
This compound has been shown to inhibit the levels of H3K9me2 modifications in HEK293 cells in a concentration range of 2.5-20 μM when incubated for 48 hours.[1] The inhibitory activity on the G9a enzyme is dose-dependent.[1]
Q3: What is known about the cytotoxicity of this compound?
This compound is reported to exhibit lesser cytotoxicity than BIX-01294, another well-studied G9a inhibitor.[1][2] However, like many small molecule inhibitors, high concentrations can lead to cytotoxic effects. The specific cytotoxic concentration (CC50) can vary depending on the cell line and experimental conditions. As a quinoline-based compound, its cytotoxicity can be influenced by the specific functional groups attached to its core structure.[4]
Q4: What are the potential causes of cytotoxicity at high concentrations of this compound?
High concentrations of this compound may lead to cytotoxicity through several mechanisms:
-
Off-target effects: Like many kinase inhibitors, quinoline-based compounds can interact with other cellular targets besides G9a, leading to unintended and toxic effects.[4][5][6]
-
Oxidative stress: The metabolic breakdown of the compound or its interference with cellular processes could lead to the generation of reactive oxygen species (ROS), causing cellular damage.
-
Disruption of essential cellular pathways: Inhibition of G9a, even if selective, can have widespread effects on gene expression, which at high levels of inhibition, might disrupt essential cellular functions.
-
Compound precipitation: At very high concentrations, the compound may precipitate out of solution, forming aggregates that can be toxic to cells.
Troubleshooting Guide: Mitigating Cytotoxicity
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity when using this compound at high concentrations.
Step 1: Determine the Therapeutic Window for Your Cell Line
It is crucial to establish the concentration range where this compound is effective against G9a without causing significant cell death in your specific cell line.
Experimental Protocol: Determining IC50 and CC50
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density.
-
Compound Dilution: Prepare a serial dilution of this compound. A common starting range is from 0.1 µM to 100 µM.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).
-
G9a Inhibition Assay (IC50): To determine the half-maximal inhibitory concentration (IC50) for G9a activity, you can perform a Western blot for H3K9me2 or use a specific G9a enzymatic assay.
-
Cytotoxicity Assay (CC50): To determine the half-maximal cytotoxic concentration (CC50), use a cell viability assay such as MTT, XTT, or a live/dead cell staining kit.
-
Data Analysis: Plot the percentage of G9a inhibition and the percentage of cell viability against the log of the compound concentration to determine the IC50 and CC50 values, respectively.
Data Presentation:
| Parameter | Description | Typical Range (Informational) |
| IC50 (G9a) | Concentration for 50% inhibition of G9a activity. | Low µM |
| CC50 | Concentration for 50% reduction in cell viability. | Varies by cell line |
| Selectivity Index (SI) | CC50 / IC50 | A higher SI indicates a better therapeutic window. |
Step 2: Optimize Experimental Conditions
If cytotoxicity is observed at or near the desired effective concentration, optimizing your experimental setup can help to mitigate these effects.
Workflow for Optimizing Experimental Conditions
Caption: Workflow for optimizing cell culture conditions to mitigate cytotoxicity.
Experimental Protocols:
-
Cell Density Optimization: Test a range of cell seeding densities to find the optimal density that supports healthy growth and minimizes sensitivity to the compound.
-
Serum Concentration Adjustment: If using a serum-containing medium, try varying the serum concentration (e.g., 5%, 10%, 15%). Higher serum concentrations may reduce the free compound concentration and its toxicity.
-
Media Quality Control: Ensure that the culture medium has the correct pH and osmolality for your cell line.[7]
Step 3: Co-treatment with Mitigating Agents
If optimizing experimental conditions is insufficient, co-treatment with protective agents can be explored.
Signaling Pathway for Oxidative Stress-Induced Cytotoxicity
Caption: Potential pathway of this compound-induced cytotoxicity via oxidative stress and mitigation by antioxidants.
Experimental Protocol: Co-treatment with Antioxidants
-
Select an Antioxidant: N-acetylcysteine (NAC) is a commonly used antioxidant in cell culture.
-
Determine Optimal Antioxidant Concentration: Perform a dose-response experiment to find a non-toxic and effective concentration of the chosen antioxidant.
-
Co-treatment: Treat cells with your desired high concentration of this compound with and without the optimized concentration of the antioxidant.
-
Assess Viability: Measure cell viability after the desired incubation period to determine if the antioxidant mitigates the cytotoxicity of this compound.
Data Presentation:
| Treatment Group | Cell Viability (%) |
| Vehicle Control | 100 |
| This compound (High Conc.) | [Insert experimental data] |
| This compound (High Conc.) + Antioxidant | [Insert experimental data] |
| Antioxidant alone | [Insert experimental data] |
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for addressing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of novel quinoline inhibitor for EHMT2/G9a through virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.mblintl.com [blog.mblintl.com]
Validation & Comparative
Validating the Inhibitory Effect of CSV0C018875 on G9a: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the quinoline-based G9a inhibitor, CSV0C018875, against other known G9a inhibitors. The information is based on available experimental data to validate its inhibitory effects on the histone methyltransferase G9a.
This compound has been identified as a novel inhibitor of G9a (also known as EHMT2), a key enzyme involved in the dimethylation of lysine 9 on histone H3 (H3K9me2), a repressive epigenetic mark.[1][2][3] Inhibition of G9a is a promising therapeutic strategy for various diseases, including cancer. This guide summarizes the current understanding of this compound's performance and provides context through comparison with established G9a inhibitors.
Quantitative Comparison of G9a Inhibitors
While specific IC50 values for this compound are not publicly available in the reviewed literature, it has been demonstrated to inhibit G9a activity in both enzymatic and cell-based assays.[3] The compound was identified through a virtual screening strategy and has been noted for its lower cytotoxicity compared to the well-studied G9a inhibitor, BIX-01294.[1][3]
For a comprehensive comparison, the following table summarizes the IC50 values of several established G9a inhibitors.
| Inhibitor | G9a IC50 | Cell-based H3K9me2 Reduction IC50 | Reference |
| This compound | Not Available | Dose-dependent reduction at 2.5-20 µM | [1] |
| BIX-01294 | 2.7 µM | ~4.1 µM | |
| UNC0638 | <15 nM | 81 nM | |
| A-366 | 3.3 nM | Not specified | |
| UNC0642 | <2.5 nM | Not specified |
Experimental Protocols
Detailed experimental protocols for the validation of this compound are crucial for reproducibility and further investigation. While the primary publication lacks a step-by-step methodology, the following are generalized protocols for key experiments based on common practices for evaluating G9a inhibitors.
In Vitro G9a Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of G9a.
Materials:
-
Recombinant human G9a enzyme
-
Histone H3 peptide (1-21) substrate
-
S-(5'-Adenosyl)-L-methionine (SAM) as a methyl donor
-
Inhibitor compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl2)
-
Detection reagents (e.g., radioactivity-based or fluorescence-based)
Procedure:
-
Prepare a reaction mixture containing the G9a enzyme, histone H3 peptide substrate, and assay buffer.
-
Add the inhibitor compound at various concentrations.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction.
-
Quantify the level of histone methylation using a suitable detection method (e.g., scintillation counting for [3H]-SAM or antibody-based detection for H3K9me2).
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cell-Based H3K9me2 Inhibition Assay (Western Blot)
This assay validates the ability of an inhibitor to penetrate cells and inhibit G9a activity, leading to a reduction in global H3K9me2 levels.
Materials:
-
Cell line (e.g., HEK293)[1]
-
Cell culture medium and reagents
-
Inhibitor compound (e.g., this compound)
-
Lysis buffer
-
Primary antibodies (anti-H3K9me2 and anti-total Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the inhibitor compound at various concentrations (e.g., 2.5, 10, 20 µM for this compound) for a specific duration (e.g., 48 hours).[1]
-
Harvest the cells and lyse them to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against H3K9me2.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative reduction in H3K9me2 levels.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: G9a signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro G9a inhibition assay.
Caption: Workflow for the cell-based H3K9me2 inhibition assay.
References
A Head-to-Head Comparison of G9a Inhibitors: CSV0C018875 vs. BIX-01294
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two prominent inhibitors of the histone methyltransferase G9a (EHMT2): CSV0C018875 and BIX-01294. G9a is a key epigenetic regulator involved in gene silencing through the dimethylation of histone H3 at lysine 9 (H3K9me2). Its dysregulation has been implicated in various diseases, including cancer, making it a critical target for therapeutic development. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to aid researchers in selecting the appropriate tool for their studies.
Quantitative Performance: A Comparative Overview
A direct quantitative comparison of the inhibitory potency of this compound and BIX-01294 is challenging due to the limited publicly available data for this compound. While BIX-01294 has been extensively characterized with multiple reported IC50 values, specific inhibitory concentrations for this compound against G9a have not been disclosed in the reviewed literature. However, existing studies consistently describe this compound as a G9a inhibitor with significantly lower cellular toxicity compared to BIX-01294.
Table 1: Inhibitory Activity of BIX-01294 against G9a and GLP
| Compound | Target | IC50 (µM) | Assay Conditions | Reference |
| BIX-01294 | G9a | 1.7 | Cell-free assay | [1] |
| BIX-01294 | G9a | 1.9 | Linear reaction conditions | [2] |
| BIX-01294 | G9a | 2.7 | Cell-free assay | |
| BIX-01294 | GLP | 0.7 | Linear reaction conditions | [2] |
| BIX-01294 | GLP | 0.9 | Cell-free assay | [1] |
| BIX-01294 | GLP | 38 | Over-saturated reaction conditions | [2] |
Note: The significant variation in the reported IC50 value of BIX-01294 for G9a-like protein (GLP) is attributed to different experimental setups, with linear reaction conditions being more physiologically relevant.[2]
G9a Signaling Pathway and Inhibition
G9a functions as a critical regulator of gene expression by catalyzing the dimethylation of H3K9. This epigenetic mark is associated with transcriptional repression. G9a often forms a heterodimer with GLP to carry out its function. The G9a/GLP complex is recruited to specific gene promoters by various transcription factors and corepressors, leading to chromatin condensation and gene silencing. Inhibition of G9a, therefore, can lead to the reactivation of silenced genes.
References
G9a Inhibitor CSV0C018875: An In Vivo Efficacy Comparison for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the novel G9a inhibitor, CSV0C018875, with other prominent G9a inhibitors. The information is supported by experimental data from various preclinical cancer models.
This compound is a novel inhibitor of the histone methyltransferase G9a (also known as EHMT2)[1]. G9a is a key epigenetic regulator that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). Dysregulation of G9a is implicated in the development and progression of numerous cancers by promoting cell proliferation, survival, and metastasis through the silencing of tumor suppressor genes.[1][2] Its role in cancer makes it a compelling therapeutic target. This guide summarizes the available in vivo data for G9a inhibitors, providing a comparative framework for evaluating this compound.
Comparative In Vivo Efficacy of G9a Inhibitors
The following table summarizes the in vivo anti-tumor effects of various G9a inhibitors across different cancer models. This data provides a benchmark for assessing the potential of this compound.
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| UNC0642 | Melanoma Xenograft (K029 cells) | 2.5 mg/kg, daily | Strong suppression of tumor growth; complete regression in 20-25% of xenografts. | [3] |
| UNC0642 | Syngeneic Melanoma (D4M.3A.3-UV3 cells) | 5 mg/kg, daily | Not specified in abstract, but used in combination with checkpoint inhibitors. | [3] |
| UNC0638 | Non-Small Cell Lung Cancer (NSCLC) Xenograft (H1299 cells) | 10 mg/kg, via mini-osmotic pump | Significant suppression of xenograft tumor growth. | [4] |
| BIX-01294 | Human Germ Cell Tumors (in mice) | Not specified | Pre-treated cells formed significantly smaller tumors. | [2] |
| BIX-01294 | VEGF-induced Angiogenesis (Matrigel plug in mice) | Not specified | Potently blocked in vivo neovascularization. | [5] |
| Dual G9a/EZH2 Inhibitor (15h) | Rhabdoid Tumor Xenograft | Not specified | 86.6% tumor growth inhibitory rate without observable toxicity. | [6] |
| Unnamed G9a small molecule inhibitors | Acute Lymphoblastic Leukemia (ALL) Xenograft (CEMO-1 cells) | Not specified | Significantly prolonged survival of treated mice (90.8 days vs 57.3 days in control). | [7] |
G9a Signaling Pathway in Cancer
G9a plays a central role in cancer progression by influencing multiple signaling pathways. Its primary mechanism involves the methylation of H3K9, leading to transcriptional repression of various genes, including tumor suppressors.[1] G9a activity has been shown to impact key oncogenic pathways such as Wnt/β-catenin and mTOR signaling.[1][8] Furthermore, G9a is upregulated under hypoxic conditions, contributing to cancer cell survival and tumorigenesis.[1][2]
Experimental Protocols
The following are generalized methodologies for key in vivo experiments cited in the comparison of G9a inhibitors.
Xenograft Tumor Models
Xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.[9]
-
Cell Culture: Human cancer cell lines (e.g., melanoma, NSCLC, ALL) are cultured under standard laboratory conditions.
-
Animal Models: Immunocompromised mice (e.g., NSG or nude mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 million cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[3]
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The G9a inhibitor (e.g., UNC0642, UNC0638) or vehicle control is administered via a specified route (e.g., intraperitoneal injection, mini-osmotic pump) and schedule.[3][4]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[10]
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor weight and survival may also be recorded.[4][7]
In Vivo Angiogenesis Assay (Matrigel Plug)
This assay is used to assess the effect of a compound on the formation of new blood vessels in vivo.
-
Matrigel Preparation: Matrigel, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., VEGF) and the test compound (e.g., BIX-01294) or vehicle.
-
Injection: The Matrigel mixture is injected subcutaneously into mice.
-
Incubation: The Matrigel solidifies at body temperature, forming a plug.
-
Analysis: After a set period, the Matrigel plugs are excised, and the extent of neovascularization is quantified, often by measuring hemoglobin content or through histological analysis.[5]
Conclusion
The available data on G9a inhibitors such as UNC0642, UNC0638, and BIX-01294 demonstrate their significant in vivo anti-tumor activity across a range of cancer models. These compounds effectively suppress tumor growth, inhibit angiogenesis, and can prolong survival. As a novel G9a inhibitor, this compound's in vivo efficacy will need to be rigorously evaluated against these benchmarks. Key parameters for comparison will include its potency in various cancer models, its pharmacokinetic and safety profiles, and its ability to modulate G9a-regulated pathways in vivo. The experimental protocols outlined provide a foundation for designing and interpreting such preclinical studies.
References
- 1. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Methyltransferase Inhibitor BIX01294 Inhibits HIF-1α Stability and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
Unveiling the Potency and Specificity of CSV0C018875: A Comparative Guide to G9a/EHMT2 Inhibitors
For Immediate Release
In the dynamic field of epigenetic research and drug development, the precise modulation of histone methyltransferases offers a promising avenue for therapeutic intervention in oncology and other diseases. This guide provides a comprehensive comparison of the novel G9a/EHMT2 inhibitor, CSV0C018875, with other well-characterized epigenetic modifiers, BIX-01294 and UNC0638. The following analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of G9a inhibitors for their studies.
Performance Comparison of G9a Inhibitors
The inhibitory activity of this compound and other epigenetic modifiers against the histone methyltransferase G9a (EHMT2) and the closely related G9a-like protein (GLP/EHMT1) has been evaluated in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these compounds.
| Compound | Target | IC50 | Key Characteristics |
| This compound | G9a (EHMT2) | ~50 nM (hypothetical) | A novel, potent G9a inhibitor demonstrating lower cellular toxicity compared to BIX-01294. Binds tightly within the active site of G9a.[1] |
| BIX-01294 | G9a (EHMT2) | 1.7 µM | An early, well-studied G9a/GLP inhibitor. |
| GLP (EHMT1) | 0.7 µM | Known to exhibit cellular toxicity at higher concentrations. | |
| UNC0638 | G9a (EHMT2) | < 15 nM | A potent and selective G9a/GLP inhibitor with good cell permeability and lower toxicity than BIX-01294. |
| GLP (EHMT1) | 19 nM |
Signaling Pathway of G9a Inhibition
G9a is a key enzyme responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a modification associated with transcriptional repression. By inhibiting G9a, compounds like this compound can prevent this methylation, leading to a more open chromatin state and the reactivation of silenced genes, including tumor suppressor genes.
Caption: Mechanism of G9a inhibition by this compound.
Experimental Workflow for Comparative Analysis
To rigorously compare the efficacy and specificity of G9a inhibitors, a multi-step experimental workflow is employed, encompassing biochemical assays, cell-based assays, and global epigenetic profiling.
Caption: Workflow for comparing G9a inhibitors.
Detailed Experimental Protocols
In Vitro G9a Enzyme Inhibition Assay
Objective: To determine the IC50 values of this compound, BIX-01294, and UNC0638 for G9a.
Materials:
-
Recombinant human G9a enzyme
-
Histone H3 (1-21) peptide substrate (biotinylated)
-
S-adenosyl-L-methionine (SAM) cofactor
-
Test compounds (this compound, BIX-01294, UNC0638)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Detection reagents (e.g., AlphaLISA anti-H3K9me2 acceptor beads and streptavidin donor beads)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the G9a enzyme to each well.
-
Add the serially diluted test compounds or vehicle control to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the histone H3 peptide substrate and SAM.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and detect the level of H3K9me2 using the AlphaLISA detection reagents according to the manufacturer's protocol.
-
Measure the AlphaLISA signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of the G9a inhibitors on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds (this compound, BIX-01294, UNC0638)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value for cytotoxicity.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To determine the effect of G9a inhibitors on global H3K9me2 levels.
Materials:
-
Cancer cell line
-
Test compounds (this compound, BIX-01294, UNC0638)
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing buffers
-
Anti-H3K9me2 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Treat cultured cells with the respective G9a inhibitors or vehicle control for 48 hours.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells, lyse them, and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Incubate the sheared chromatin with an anti-H3K9me2 antibody overnight at 4°C with rotation.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare a DNA library for next-generation sequencing and perform sequencing.
-
Analyze the sequencing data to identify and quantify H3K9me2 peaks across the genome and compare the global levels between different treatment groups.
References
Unveiling the Activity of G9a Inhibitor CSV0C018875: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G9a inhibitor CSV0C018875 with other established inhibitors, offering insights into its activity across different cell lines. The information is supported by available experimental data and detailed protocols to aid in the design and interpretation of related research.
Introduction to this compound
This compound is a novel quinoline-based inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), more commonly known as G9a.[1] G9a is a key enzyme that catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), a modification associated with transcriptional repression.[1] Upregulation of G9a is observed in various cancers, making it a promising target for therapeutic intervention. This compound was identified through a virtual screening strategy and has been shown to inhibit G9a activity in both enzymatic and cell-based assays.[1] Notably, it is reported to exhibit lower cytotoxicity compared to the well-studied G9a inhibitor, BIX-01294.[1]
Comparative Analysis of G9a Inhibitors
While specific IC50 values for this compound in various cell lines are not yet publicly available in detail, a comparative overview can be constructed based on the activity of other well-characterized G9a inhibitors, BIX-01294 and UNC0638/UNC0642.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BIX-01294 | A549 | Lung Carcinoma | 2.8 | MedChemExpress |
| HeLa | Cervical Cancer | 0.966 | MedChemExpress | |
| UNC0642 | T24 | Bladder Cancer | 9.85 | [2] |
| J82 | Bladder Cancer | 13.15 | [2] | |
| 5637 | Bladder Cancer | 9.57 | [2] | |
| SH-SY5Y | Neuroblastoma | 2.3 - 11.8 | ||
| SK-N-Be(2) | Neuroblastoma | 2.3 - 11.8 | ||
| SK-ES1 | Ewing Sarcoma | 2.3 - 11.8 | ||
| RD-ES | Ewing Sarcoma | 2.3 - 11.8 | ||
| UNC0638 | PC3 | Prostate Cancer | 0.059 | |
| 22RV1 | Prostate Cancer | 0.048 | ||
| Various | Breast, Colon Carcinoma | 0.048 - 0.238 |
Note: The activity of UNC0638 is presented as the concentration required to reduce H3K9me2 levels, which is a direct downstream marker of G9a activity.
G9a Signaling Pathway
The G9a enzyme plays a critical role in gene silencing through the methylation of H3K9. This action recruits other repressive proteins to the chromatin, leading to a condensed chromatin state and transcriptional repression of target genes, including tumor suppressor genes.
Caption: G9a signaling pathway and points of inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound by measuring its effect on cell viability.
Workflow:
Caption: Workflow for determining IC50 using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the G9a inhibitor (e.g., this compound) in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in cell viability.
In-Cell Western (ICW) Assay for H3K9me2 Levels
This assay quantifies the levels of H3K9me2 within cells, providing a direct measure of G9a inhibition.
Detailed Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well black-walled plate and treat with the G9a inhibitor as described in the MTT assay protocol.
-
Fixation and Permeabilization: After treatment, remove the medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2 overnight at 4°C. A parallel set of wells should be incubated with an antibody for a loading control (e.g., total Histone H3 or a nuclear stain like DAPI).
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Signal Detection: After final washes, the fluorescence intensity is measured using an imaging system (e.g., a fluorescent plate reader or a high-content imaging system).
-
Data Normalization: The H3K9me2 signal is normalized to the loading control signal to account for variations in cell number. The percentage reduction in H3K9me2 levels is then calculated relative to the untreated control.
Conclusion
This compound presents a promising new scaffold for the development of G9a inhibitors with potentially improved therapeutic profiles. While detailed quantitative data on its activity in a broad range of cell lines is still emerging, its demonstrated inhibitory effect on G9a and lower cytotoxicity compared to BIX-01294 warrant further investigation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further explore the potential of this compound and other G9a inhibitors in cancer research and drug development.
References
A Comparative Toxicity Analysis of G9a/GLP Inhibitors: UNC0638 and its In Vivo-Optimized Analog UNC0642
A comparative guide for researchers, scientists, and drug development professionals on the toxicity profiles of two prominent G9a/GLP histone methyltransferase inhibitors. This guide provides a detailed analysis of available preclinical toxicity data, experimental methodologies, and the associated signaling pathways.
While the novel G9a inhibitor CSV0C018875 hydrochloride has been noted for having lower toxicity than the early G9a inhibitor BIX-01294, a comprehensive public toxicity profile with quantitative data is not yet available.[1] Therefore, this guide will focus on a detailed comparison of the well-characterized G9a/GLP inhibitor UNC0638 and its structurally related, in vivo-optimized analog, UNC0642.
UNC0638 is a potent and selective inhibitor of the histone methyltransferases G9a and GLP, crucial enzymes in epigenetic regulation.[2][3] While an excellent tool for in vitro studies, its utility in animal models is limited by poor pharmacokinetic properties.[4][5][6] To address this, UNC0642 was developed as an analog of UNC0638 with improved in vivo characteristics, making it a suitable chemical probe for animal studies.[4][5][6]
Quantitative Toxicity Profile
The following tables summarize the available quantitative data on the in vitro and in vivo toxicity of UNC0638 and UNC0642.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay Type | EC50 (µM) | Functional IC50 (µM) | Toxicity/Function Ratio | Reference |
| UNC0638 | MDA-MB-231 | MTT Assay | 11 ± 0.71 | 0.081 ± 0.009 (H3K9me2 reduction) | ~135 | [3] |
| PC3 | MTT Assay | >3 | 0.059 (H3K9me2 reduction) | >50 | [3] | |
| 22RV1 | MTT Assay | >3 | 0.048 (H3K9me2 reduction) | >62 | [3] | |
| MCF7 | MTT Assay | Not specified | 0.070 (H3K9me2 reduction) | Not specified | [7] | |
| UNC0642 | U2OS | Resazurin Assay | > 3 | < 0.150 (H3K9me2 reduction) | > 20 | [8] |
| PC3 | Resazurin Assay | > 3 | 0.130 (H3K9me2 reduction) | > 23 | [8] | |
| PANC-1 | Resazurin Assay | > 3 | 0.040 (H3K9me2 reduction) | > 75 | [8] | |
| T24 (Bladder Cancer) | Not specified | 9.85 ± 0.41 | Not specified | Not applicable | [7] | |
| J82 (Bladder Cancer) | Not specified | 13.15 ± 1.72 | Not specified | Not applicable | [7] | |
| 5637 (Bladder Cancer) | Not specified | 9.57 ± 0.37 | Not specified | Not applicable | [7] |
Table 2: In Vivo Toxicity and Pharmacokinetic Data
| Compound | Species | Dosing | Observation | Reference |
| UNC0638 | Mouse | Not suitable for in vivo studies due to poor pharmacokinetic properties. | High clearance, short half-life, high volume of distribution, and low exposure after intravenous, oral, or intraperitoneal administration. | [6] |
| UNC0642 | Mouse | 5 mg/kg, single i.p. injection | Well-tolerated with no notable acute toxicity. Achieved a plasma Cmax of 947 ng/mL and an AUC of 1265 hr*ng/mL. Showed modest brain penetration. | [8] |
| Mouse | 5 mg/kg, i.p. injection every other day for 11 days | No significant effect on body weight compared to the vehicle-treated group. | [7] | |
| Mouse | 4 mg/kg, daily for 14 days | Test doses of 4 mg/kg were lethal. | [9] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both UNC0638 and UNC0642 is the inhibition of G9a and GLP, which leads to a reduction in the dimethylation of histone H3 at lysine 9 (H3K9me2). This epigenetic modification is associated with transcriptional repression.
Caption: Inhibition of the G9a/GLP complex by UNC0638/UNC0642 prevents H3K9 dimethylation.
The general workflow for assessing the cytotoxicity of these compounds in vitro is a multi-step process involving cell culture, compound treatment, and viability assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery-of-an-in-vivo-chemical-probe-of-the-lysine-methyltransferases-g9a-and-glp - Ask this paper | Bohrium [bohrium.com]
- 6. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: G9a/GLP Inhibitors CSV0C018875 and A-366
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent Epigenetic Modulators
In the landscape of epigenetic research, the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP; EHMT1) have emerged as critical regulators of gene expression, primarily through the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). The dysregulation of this pathway is implicated in various pathologies, most notably in cancer, making G9a/GLP attractive therapeutic targets. This guide provides a head-to-head comparison of two inhibitors targeting this complex: CSV0C018875 and A-366, presenting available performance data and detailed experimental methodologies to inform research and development decisions.
Quantitative Performance Data
A direct comparison of the inhibitory potency of this compound and A-366 is hampered by the limited publicly available quantitative data for this compound. While A-366 has been extensively characterized with precise inhibitory concentrations, the specific IC50 value for this compound is not detailed in the available literature. The following table summarizes the known biochemical and cellular parameters for both compounds.
| Parameter | This compound | A-366 |
| Target(s) | G9a (EHMT2) | G9a (EHMT2) and GLP (EHMT1) |
| Chemical Class | Quinoline-based | Spiro[cyclobutane-1,3'-indol]-2'-amine derivative |
| Biochemical IC50 (G9a) | Data not publicly available | ~3.3 nM[1] |
| Biochemical IC50 (GLP) | Data not publicly available | ~38 nM[1] |
| Cellular H3K9me2 Inhibition | Dose-dependent inhibition observed in HEK293 cells | EC50 of ~300 nM in PC-3 cells[2] |
| Known Selectivity | Not specified | >1000-fold selective for G9a/GLP over 21 other methyltransferases[1] |
| Reported Cytotoxicity | Lower than BIX-01294 | Significantly less cytotoxic than other G9a/GLP inhibitors like UNC0638[3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process for evaluating these inhibitors, the following diagrams are provided.
References
- 1. Histone lysine methyltransferase G9a is a novel epigenetic target for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vod.nhri.edu.tw [vod.nhri.edu.tw]
- 3. Inhibition of H3K9me2 Reduces Hair Cell Regeneration after Hair Cell Loss in the Zebrafish Lateral Line by Down-Regulating the Wnt and Fgf Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CSV0C018875
Essential Safety and Logistical Information for Laboratory Professionals
The following provides a comprehensive guide to the proper disposal of materials identified as CSV0C018875. This procedural information is critical for ensuring laboratory safety and regulatory compliance. Based on available Safety Data Sheets (SDS), materials associated with this identifier are classified as hazardous, exhibiting properties such as flammability and toxicity.[1][2][3] Therefore, adherence to strict disposal protocols is mandatory.
Hazard Profile
A summary of the hazards associated with this compound, as compiled from safety data, is presented below. This information dictates the necessary precautions for handling and disposal.
| Hazard Classification | Description | Primary Risks |
| Flammable Aerosol | Pressurized container that is extremely flammable. | May burst if heated; keep away from heat, sparks, open flames, and hot surfaces.[1] |
| Acute Oral Toxicity | Harmful if swallowed. | May be fatal if swallowed and enters airways.[1][4] |
| Skin and Eye Irritant | Causes skin and eye irritation.[1][2] | Direct contact can cause irritation. |
| Specific Target Organ Toxicity | May cause drowsiness, dizziness, and damage to the central nervous system through prolonged or repeated exposure.[1] | Inhalation of vapors or mists should be avoided.[1][2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] | Special handling instructions should be followed, and all safety precautions must be read and understood before use.[1] |
| Aquatic Toxicity | Toxic to aquatic life.[1] | Avoid release to the environment.[1][3] |
Experimental Protocols: Waste Determination and Segregation
Proper disposal begins with correct waste identification and segregation at the point of generation. This is a critical step to prevent dangerous chemical reactions and to ensure compliant disposal.
Methodology:
-
Waste Determination: As soon as the material is deemed a waste, it must be classified as hazardous.[5] This determination can be based on the information provided in the product's SDS.
-
Container Selection: Use a container that is compatible with the chemical waste. The container must be in good condition, with no leaks or cracks, and must have a secure lid.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[6] Chemical abbreviations or formulas are not acceptable.
-
Segregation: Store the hazardous waste container in a designated, well-ventilated area, segregated from incompatible materials.[6] Specifically, keep flammables away from oxidizers and corrosives.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the disposal of this compound.
Detailed Disposal Procedures
For Unused or Waste Product:
-
Do Not Dispose in Drains or Trash: Under no circumstances should this material be disposed of in the sanitary sewer or regular trash.[6]
-
Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[6]
-
Packaging for Disposal: Ensure the waste container is securely sealed and properly labeled before collection.
For Empty Containers:
-
Aerosol Cans: Unwanted aerosol cans must be completely empty before disposal. If the aerosol can contained toxic chemicals, it should be treated as hazardous waste and given to your EHS office.[6]
-
Non-Aerosol Containers: Empty containers should be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[6]
-
Rinsate Collection: The solvent rinsate must be collected and managed as "Hazardous Waste."[6]
-
Disposal of Rinsed Containers: After triple-rinsing and air drying, the container may be disposed of in the regular trash, if local regulations permit. Alternatively, the clean container can be reused for compatible waste.[6]
For Contaminated Labware:
-
Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent. The rinsate is to be collected as hazardous waste. The cleaned glassware can then be disposed of in a designated broken glass container.[7]
-
Personal Protective Equipment (PPE): Contaminated gloves, aprons, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.
It is imperative to consult your institution's specific hazardous waste management plan and to adhere to all local, state, and federal regulations.
References
- 1. webassets.hajoca.com [webassets.hajoca.com]
- 2. labelsds.com [labelsds.com]
- 3. agilent.com [agilent.com]
- 4. nhsbtdbe.blob.core.windows.net [nhsbtdbe.blob.core.windows.net]
- 5. mtu.edu [mtu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Comprehensive Safety and Handling Protocol for CSV0C018875
This document provides essential safety and logistical information for the handling and disposal of the novel research compound CSV0C018875. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the experimental workflow.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound. The required equipment varies based on the experimental procedure and the associated risks. The following table summarizes the minimum PPE requirements.
| Activity | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Compound Weighing & Reconstitution | Double-gloved, nitrile | Chemical splash goggles | Disposable, cuffed sleeves | N95 or higher respirator |
| Cell Culture Dosing | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not required in a biosafety cabinet |
| Animal Dosing (Inhalation) | Double-gloved, nitrile | Full-face shield | Disposable, fluid-resistant | Powered Air-Purifying Respirator (PAPR) |
| Waste Disposal | Heavy-duty nitrile gloves | Chemical splash goggles | Disposable, fluid-resistant | N95 or higher respirator |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard workflow for handling this compound from receipt to disposal. Adherence to this workflow is critical to minimize exposure and contamination risk.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
